(R)-VT104
Description
Properties
CAS No. |
2417718-26-2 |
|---|---|
Molecular Formula |
C25H19F3N2O |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(1R)-1-pyridin-2-ylethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m1/s1 |
InChI Key |
AAZUPSFRSHFTGV-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
(R)-VT104: A Deep Dive into its Mechanism of Action within the Hippo Pathway
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (R)-VT104, a potent and selective small molecule inhibitor targeting the Hippo signaling pathway. Dysregulation of the Hippo pathway is a critical driver in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a promising agent that disrupts the core transcriptional machinery of this pathway, offering a novel strategy for cancer treatment. This document will delve into the molecular intricacies of the Hippo cascade, the precise mechanism by which this compound exerts its effects, quantitative data from preclinical studies, and detailed experimental protocols.
The Hippo Signaling Pathway: A Master Regulator of Growth and Homeostasis
The Hippo signaling pathway is an evolutionarily conserved cascade that plays a crucial role in controlling organ size, cell proliferation, apoptosis, and stem cell maintenance.[1][2][3] Its core components consist of a series of kinases and scaffold proteins that ultimately regulate the activity of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][4]
In its "on" state, a cascade of kinases, including MST1/2 and LATS1/2, phosphorylates YAP and TAZ. This phosphorylation leads to their cytoplasmic retention and subsequent degradation. However, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus. In the nucleus, they associate with the TEAD (TEA Domain) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis. Dysregulation of this pathway, often through mutations in upstream components like Neurofibromin 2 (NF2), leads to the constitutive activation of YAP/TAZ-TEAD, fueling tumorigenesis.
This compound: Mechanism of Action
This compound, hereafter referred to as VT104, is a potent and orally bioavailable small molecule inhibitor that targets the YAP/TAZ-TEAD transcriptional complex. Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation.
TEAD transcription factors possess a central lipid-binding pocket. The covalent attachment of a palmitate group to a conserved cysteine residue within this pocket, a process known as auto-palmitoylation, is crucial for the stable interaction between TEAD and its co-activators, YAP and TAZ.
VT104 acts by binding non-covalently to this central lipid pocket of TEAD proteins. This occupation of the pocket by VT104 physically obstructs the auto-palmitoylation of TEAD. By preventing this critical post-translational modification, VT104 effectively disrupts the formation of the functional YAP/TAZ-TEAD transcriptional complex. Consequently, the transcription of downstream target genes responsible for cell proliferation and survival, such as CTGF and CYR61, is suppressed. This targeted inhibition of TEAD activity leads to the selective anti-proliferative effects observed in cancer cells with a dysregulated Hippo pathway, particularly those with NF2 mutations.
Quantitative Data
VT104 has demonstrated potent anti-proliferative activity in various cancer cell lines, particularly in mesothelioma cells harboring NF2 mutations. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Anti-Proliferative Activity of VT104 in Mesothelioma Cell Lines
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| NCI-H2373 | 26 |
| Mero-48a | 98 |
| SDM103T2 | 60 |
| NCI-H2052 | 33 |
| ACC-MESO-1 | 20 |
| ZL34 | 46 |
| JU77 | 70 |
| Mero-95 | 303 |
| ZL55 | 101 |
| ZL5 | 236 |
| Mero-82 | 243 |
| ONE58 | 135 |
| Mero-14 | 124 |
| Mero-83 | 214 |
| Mero-41 | 984 |
| SPC111 | 1945 |
| ACC-MESO-4 | 1098 |
| Data sourced from the Chemical Probes Portal. |
Table 2: In Vivo Efficacy of VT104
| Animal Model | Tumor Type | Dosing | Outcome |
| NCI-H226 tumor-bearing mice | NF2-deficient mesothelioma xenograft | 0.3-3 mg/kg, p.o. | Dose-dependent blockage of tumor growth. |
| p.o. = oral administration |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of VT104.
1. Co-Immunoprecipitation (Co-IP) to Assess YAP/TAZ-TEAD Interaction
This assay is used to determine if VT104 disrupts the protein-protein interaction between YAP/TAZ and TEAD in a cellular context.
-
Cell Culture and Treatment: NF2-mutant mesothelioma cells (e.g., NCI-H2373) are cultured to ~80% confluency. Cells are then treated with VT104 at a specified concentration (e.g., 3 µmol/L) or a vehicle control (e.g., DMSO) for various time points (e.g., 4 and 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G-agarose beads. A primary antibody specific to a TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4) is added to the lysate and incubated overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added to capture the antibody-protein complexes.
-
Washing and Elution: The beads are washed several times with lysis buffer to remove non-specific binding. The immunoprecipitated proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then probed with primary antibodies against YAP and TAZ to detect co-immunoprecipitated proteins. An antibody against the immunoprecipitated TEAD protein is used as a loading control. A reduction in the amount of YAP and TAZ co-immunoprecipitated with TEAD in the VT104-treated samples compared to the control indicates disruption of the protein-protein interaction.
2. Cell Proliferation (GI50) Assay
This assay is used to determine the concentration of VT104 that inhibits the growth of a panel of cell lines by 50% (GI50).
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of VT104 (e.g., 0-1000 nM) is prepared and added to the cells. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is assessed using a suitable method, such as the WST assay. This assay measures the activity of mitochondrial dehydrogenases, which is proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are normalized to the vehicle control. The GI50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
3. In Vivo Xenograft Studies
These studies are conducted to evaluate the anti-tumor efficacy of VT104 in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H226) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: VT104 is administered to the treatment group, typically by oral gavage, at various doses (e.g., 0.3-3 mg/kg) on a specified schedule (e.g., once daily). The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. The tumors are then excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth and final tumor weight between the treated and control groups. Downregulation of Hippo pathway target genes (CTGF, CYR61) in the tumors can also be assessed by qPCR to confirm target engagement.
Clinical Development
The promising preclinical data for TEAD inhibitors has led to their advancement into clinical trials. For instance, a first-in-human phase 1 clinical trial (NCT04665206) is evaluating VT3989, a TEAD inhibitor, in patients with advanced solid tumors, with a focus on mesothelioma and those with NF2 mutations. Early results have shown partial responses in some patients with mesothelioma. While this trial is for a different compound, the clinical investigation into TEAD inhibitors validates the therapeutic potential of targeting this node in the Hippo pathway.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for cancers driven by a dysregulated Hippo pathway. Its well-defined mechanism of action, centered on the inhibition of TEAD auto-palmitoylation and the subsequent disruption of the YAP/TAZ-TEAD transcriptional complex, provides a strong rationale for its therapeutic application. The robust preclinical data, demonstrating potent in vitro and in vivo activity, underscore its potential as a novel anti-cancer agent. Further clinical investigation of TEAD inhibitors is warranted to fully elucidate their therapeutic benefit in patients.
References
(R)-VT104: A Potent and Orally Bioavailable TEAD Autopalmitoylation Inhibitor for Targeting the YAP/TAZ-TEAD Interaction
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway. In many cancers, hyperactivation of YAP/TAZ leads to their nuclear translocation and interaction with the TEAD (TEA Domain) family of transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is a compelling therapeutic target, but YAP and TAZ themselves have proven difficult to drug directly.
(R)-VT104 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the TEAD family of transcription factors.[1] Developed by Vivace Therapeutics, this compound represents a promising therapeutic strategy for cancers driven by a dysregulated Hippo pathway. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key experimental data, and detailed protocols for relevant assays.
Mechanism of Action
This compound functions by inhibiting the autopalmitoylation of TEAD proteins.[2][3] Palmitoylation, the covalent attachment of palmitic acid to a conserved cysteine residue within the central lipid pocket of TEADs, is essential for their stability and their interaction with YAP and TAZ.[4][5] By binding non-covalently to this central hydrophobic pocket, this compound prevents TEAD autopalmitoylation. This disruption of palmitoylation allosterically inhibits the YAP/TAZ-TEAD protein-protein interaction, thereby suppressing the transcription of downstream target genes.
dot
Figure 1. Mechanism of this compound Action.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potent anti-tumor activity and favorable pharmacokinetic properties.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | NF2 Status | GI50 (nM) |
| NCI-H226 | Mutant | 16 |
| NCI-H2373 | Mutant | 26 |
| Mero-48a | Mutant | 98 |
| SDM103T2 | Mutant | 60 |
| NCI-H2052 | Mutant | 33 |
| ACC-MESO-1 | Mutant | 20 |
| ZL34 | Mutant | 46 |
| JU77 | Mutant | 70 |
| Mero-95 | Mutant | 303 |
| ZL55 | Wild-Type | 101 |
| ZL5 | Wild-Type | 236 |
| Mero-82 | Wild-Type | 243 |
| ONE58 | Wild-Type | 135 |
| Mero-14 | Wild-Type | 124 |
| Mero-83 | Wild-Type | 214 |
| Mero-41 | Wild-Type | 984 |
| SPC111 | Wild-Type | 1945 |
| SPC212 | Wild-Type | >3000 |
| NO36 | Wild-Type | >3000 |
| Mero-84 | Wild-Type | >3000 |
| ACC-MESO-4 | Wild-Type | 1098 |
| Mero-25 | Wild-Type | >3000 |
| NCI-H28 | Wild-Type | >3000 |
| NCI-H2452 | Wild-Type | >3000 |
| MSTO-211H | Wild-Type | >3000 |
| HMMME | Wild-Type | >3000 |
| (Data sourced from The Chemical Probes Portal) |
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (TGI) (%) | P-value |
| 1 | 87.12 | < 0.001 |
| 3 | 102.49 | < 0.001 |
| 10 | 103.67 | < 0.001 |
| (Data sourced from Tang et al., 2021) |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F) | 78% |
| Half-life (T1/2) | 24.2 hours |
| (Data sourced from Tang et al., 2021) |
Table 4: Biophysical Interaction of this compound with TEAD Proteins
| TEAD Isoform | Thermal Shift (ΔTm) (°C) |
| TEAD1 | 8.6 |
| (Data for other TEAD isoforms is qualitatively described as shifted, but specific values are not provided in the initial source.) |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard molecular and cellular biology techniques and published literature.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is designed to assess the effect of this compound on the interaction between endogenous YAP and TEAD proteins in cultured cells.
dot
Figure 2. Co-Immunoprecipitation Workflow.
Materials:
-
NF2-mutant cell line (e.g., NCI-H2373)
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Protein A/G magnetic beads
-
Primary antibodies: anti-TEAD1, anti-TEAD4, anti-YAP, anti-TAZ
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate NF2-mutant cells and allow them to adhere. Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 4 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer on ice.
-
Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate with rotation at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads and add the primary antibody (e.g., anti-TEAD1) to the pre-cleared lysate. Incubate with rotation at 4°C.
-
Immune Complex Capture: Add fresh Protein A/G magnetic beads to capture the antibody-protein complexes. Incubate with rotation at 4°C.
-
Washing: Pellet the beads and wash them multiple times with Co-IP Lysis Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against YAP, TAZ, and TEAD.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate. A decrease in the amount of co-precipitated YAP/TAZ in the this compound-treated samples compared to the DMSO control indicates disruption of the interaction.
TEAD Palmitoylation Assay
This assay measures the ability of this compound to inhibit the incorporation of a palmitate analog into TEAD proteins in cells.
dot
Figure 3. TEAD Palmitoylation Assay Workflow.
Materials:
-
HEK293T cells
-
Expression plasmid for Myc-tagged TEAD (TEAD1, 2, 3, or 4)
-
This compound
-
Alkyne palmitate
-
Click chemistry reagents (e.g., biotin-azide, copper (II) sulfate, reducing agent)
-
Anti-Myc antibody
-
Streptavidin-HRP
-
Lysis buffer, Protein A/G beads, and Western blotting reagents
Procedure:
-
Transfection: Transfect HEK293T cells with a plasmid expressing Myc-tagged TEAD.
-
Treatment: After transfection, incubate the cells with this compound or DMSO, along with alkyne palmitate.
-
Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the Myc-TEAD protein using an anti-Myc antibody and Protein A/G beads.
-
Click Chemistry: Perform a click chemistry reaction on the immunoprecipitated TEAD to conjugate biotin-azide to the incorporated alkyne palmitate.
-
Western Blotting: Elute the proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with Streptavidin-HRP to detect biotinylated (palmitoylated) TEAD and with an anti-Myc antibody to detect total immunoprecipitated TEAD. A decrease in the streptavidin signal in the this compound-treated sample indicates inhibition of palmitoylation.
YAP/TAZ-TEAD Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
Materials:
-
A stable cell line with a TEAD-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
-
This compound
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Plating and Treatment: Plate the reporter cell line in a multi-well plate. Treat the cells with a dilution series of this compound or DMSO.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Thermal Shift Assay (TSA)
TSA is used to assess the direct binding of this compound to purified TEAD proteins and its effect on their thermal stability.
Materials:
-
Purified recombinant TEAD protein (TEAD1, 2, 3, or 4)
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument capable of thermal ramping
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified TEAD protein, SYPRO Orange dye, and either this compound or DMSO in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal ramp, gradually increasing the temperature while monitoring the fluorescence of the SYPRO Orange dye.
-
Data Acquisition: As the protein unfolds, it exposes hydrophobic regions that bind to the SYPRO Orange dye, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve. A significant increase in the Tm in the presence of this compound (a "thermal shift") indicates that the compound binds to and stabilizes the TEAD protein.
Conclusion
This compound is a highly potent and specific inhibitor of TEAD autopalmitoylation, representing a novel and promising approach to target the oncogenic activity of the YAP/TAZ-TEAD transcriptional complex. Its excellent oral bioavailability and long half-life, combined with significant anti-tumor efficacy in preclinical models, underscore its potential as a therapeutic agent for cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma. The experimental methodologies detailed in this guide provide a framework for the further investigation and characterization of this compound and other TEAD-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the YAP and TEAD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
(R)-VT104: A Technical Guide to its Inhibition of TEAD Auto-palmitoylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (R)-VT104, a potent and orally bioavailable small molecule inhibitor of TEAD auto-palmitoylation. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the Hippo signaling pathway and the development of novel cancer therapeutics.
Introduction to TEAD Auto-palmitoylation and the Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is frequently implicated in the development and progression of various cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to the TEA Domain (TEAD) family of transcription factors (TEAD1-4). This interaction drives the expression of genes that promote cell proliferation and inhibit apoptosis.
A key post-translational modification essential for TEAD activity is auto-palmitoylation, a process where a palmitate molecule is covalently attached to a conserved cysteine residue within the TEAD protein. This modification is crucial for the stability of TEAD proteins and for their interaction with YAP/TAZ. Consequently, inhibiting TEAD auto-palmitoylation presents a promising therapeutic strategy to disrupt the oncogenic output of the Hippo pathway.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of TEAD auto-palmitoylation.[1][2][3] It functions by binding directly to the central lipid pocket of TEAD proteins, thereby preventing the covalent attachment of palmitate.[1] This inhibition of auto-palmitoylation leads to the destabilization of TEAD proteins and disrupts their interaction with the transcriptional co-activators YAP and TAZ.[1]
The following diagram illustrates the Hippo signaling pathway and the mechanism of this compound's intervention.
Caption: Hippo signaling pathway and this compound mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC50 / GI50 (nM) | Notes | Reference |
| YAP Reporter Assay | HEK293T | Low nanomolar | Measures inhibition of YAP-dependent gene transcription. | |
| Cell Proliferation | NCI-H226 (NF2-deficient mesothelioma) | 16 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | NCI-H2373 (NF2-deficient mesothelioma) | 26 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | Mero-48a | 98 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | SDM103T2 | 60 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | NCI-H2052 | 33 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | ACC-MESO-1 | 20 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | ZL34 | 46 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | JU77 | 70 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | Mero-95 | 303 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | ZL55 | 101 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | ZL5 | 236 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | Mero-82 | 243 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | ONE58 | 135 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | Mero-14 | 124 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | Mero-83 | 214 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | Mero-41 | 984 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | SPC111 | 1945 | 7-day CellTiter-Glo assay. | |
| Cell Proliferation | ACC-MESO-4 | 1098 | 7-day CellTiter-Glo assay. | |
| Thermal Shift Assay | TEAD1 | ΔTm = 8.6 °C | Indicates direct binding of VT104 to TEAD1. |
This compound demonstrates potent anti-proliferative activity in a panel of mesothelioma cell lines, particularly those with NF2 deficiency.
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Bioavailability (F) | 78% | 10 mg/kg, p.o. | |
| Half-life (T1/2) | 24.2 hours | 10 mg/kg, p.o. |
This compound exhibits excellent oral bioavailability and a long half-life in mice, making it suitable for in vivo studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell-Free TEAD Palmitoylation Assay
This assay assesses the direct inhibitory effect of this compound on TEAD auto-palmitoylation in a purified system.
Caption: Workflow for the cell-free TEAD palmitoylation assay.
Protocol:
-
Incubation: Purified recombinant TEAD1-YAP binding domain (YBD) is incubated with varying concentrations of this compound or DMSO (vehicle control).
-
Reaction Initiation: 2 µM of alkyne-palmitoyl-CoA (APCoA) is added to the mixture to initiate the auto-palmitoylation reaction.
-
Quenching: The reaction is stopped by the addition of 1% SDS.
-
Click Chemistry: A click chemistry reaction is performed with biotin-azide to label the alkyne-modified palmitate.
-
Detection: Palmitoylated TEAD and total TEAD proteins are detected by Western blotting using streptavidin-HRP and an anti-TEAD1 antibody, respectively.
Cell-Based TEAD Palmitoylation Assay
This assay evaluates the effect of this compound on TEAD palmitoylation within a cellular context.
Protocol:
-
Transfection: HEK293T cells are transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.
-
Treatment: The transfected cells are treated with DMSO or this compound for 20 hours in the presence of 100 µM alkyne palmitate.
-
Immunoprecipitation: MYC-TEAD protein is immunoprecipitated from cell lysates using an anti-Myc antibody.
-
Click Chemistry: The immunoprecipitated TEAD is subjected to a click chemistry reaction with biotin-azide.
-
Detection: Palmitoylated TEAD is detected by streptavidin immunoblotting.
Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay
The APEGS assay is used to assess the palmitoylation status of endogenous TEAD proteins.
Protocol:
-
Cell Treatment: NCI-H2373 cells are treated overnight with the compound of interest (e.g., 3 µM VT103 or VT107).
-
Lysis and Thiol Blocking: Cells are lysed, and free thiol groups are blocked.
-
Palmitate Cleavage: The thioester bond of palmitoylated cysteines is cleaved.
-
PEGylation: The newly exposed thiol groups are labeled with mPEG-2k.
-
Analysis: The resulting shift in molecular weight due to PEGylation is analyzed by Western blotting using specific TEAD antibodies to determine the palmitoylation status.
Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD Interaction
This assay is used to determine if this compound disrupts the interaction between YAP/TAZ and TEAD.
Caption: Workflow for the Co-Immunoprecipitation assay.
Protocol:
-
Cell Treatment: NCI-H2373 cells are treated with the indicated compound (e.g., 3 µM) for 4 or 24 hours.
-
Lysis: Cells are lysed, and the supernatant is collected after centrifugation.
-
Immunoprecipitation: The cell lysate is incubated with an anti-TEAD, anti-YAP, or control IgG antibody.
-
Complex Capture: Protein A/G beads are added to precipitate the antibody-protein complexes.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluate is analyzed by immunoblotting to detect the presence of the co-immunoprecipitated protein (e.g., detecting YAP after pulling down TEAD).
Conclusion
This compound is a potent and specific inhibitor of TEAD auto-palmitoylation with promising anti-cancer activity, particularly in NF2-deficient mesothelioma. Its mechanism of action, involving the disruption of a key post-translational modification required for TEAD function, represents a novel therapeutic approach for cancers driven by a dysregulated Hippo pathway. The data and protocols presented in this guide provide a comprehensive resource for researchers working to further understand and target this critical signaling nexus.
References
(R)-VT104: A Targeted Approach for NF2-Deficient Mesothelioma
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Malignant mesothelioma, a devastating cancer linked to asbestos exposure, presents a significant therapeutic challenge, particularly in patients with Neurofibromatosis Type 2 (NF2) gene deficiency. The loss of the tumor suppressor protein Merlin, encoded by NF2, leads to the hyperactivation of the Hippo signaling pathway effector YAP/TAZ, driving tumor proliferation and survival. (R)-VT104, a potent and orally bioavailable small molecule inhibitor, has emerged as a promising therapeutic agent that specifically targets this oncogenic signaling cascade. This technical guide provides a comprehensive overview of the preclinical data supporting the potential of this compound in treating NF2-deficient mesothelioma, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Introduction: The Hippo Pathway in NF2-Deficient Mesothelioma
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. In healthy cells, a kinase cascade culminates in the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). The NF2 gene product, Merlin, is a key upstream activator of this kinase cascade. In NF2-deficient mesothelioma, which accounts for a significant portion of cases, the absence of functional Merlin leads to the failure of this inhibitory phosphorylation. Consequently, YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis.[1][2]
This compound is a potent inhibitor of TEAD auto-palmitoylation. This crucial post-translational modification is required for the stable interaction between YAP/TAZ and TEAD. By binding to the central lipid pocket of TEAD proteins, this compound prevents their auto-palmitoylation, thereby disrupting the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex and suppressing downstream gene expression.[3][4]
Quantitative Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been demonstrated in both in vitro and in vivo models of NF2-deficient mesothelioma. The compound exhibits high potency and selectivity for cancer cells harboring NF2 mutations.
In Vitro Anti-proliferative Activity
This compound demonstrates potent and selective inhibition of cell proliferation in NF2-deficient mesothelioma cell lines, with significantly lower activity in NF2-wildtype cells.[1]
| Cell Line | NF2 Status | This compound IC50 (nM) | Reference |
| NCI-H226 | Deficient | 16 | |
| NCI-H2373 | Mutant | 26 | |
| Mero-48a | Deficient | 98 | |
| SDM103T2 | Deficient | 60 | |
| NCI-H2052 | Mutant | 33 | |
| ACC-MESO-1 | Deficient | 20 | |
| ZL34 | Deficient | 46 | |
| JU77 | Deficient | 70 | |
| Mero-95 | Deficient | 303 | |
| ZL55 | Wild-type | >3000 | |
| Mero-82 | Wild-type | >3000 | |
| ONE58 | Wild-type | >3000 | |
| Mero-14 | Wild-type | >3000 | |
| SPC111 | Wild-type | 1945 | |
| SPC212 | Wild-type | >3000 | |
| NO36 | Wild-type | >3000 | |
| Mero-84 | Wild-type | >3000 | |
| ACC-MESO-4 | Wild-type | 1098 | |
| Mero-25 | Wild-type | >3000 | |
| NCI-H28 | Wild-type | >3000 | |
| NCI-H2452 | Wild-type | >3000 | |
| MSTO-211H | Wild-type | >3000 |
Table 1: In vitro anti-proliferative activity of this compound in a panel of mesothelioma cell lines. Data extracted from Tang et al., 2021.
In Vivo Anti-tumor Efficacy
In a subcutaneous xenograft model using the NF2-deficient NCI-H226 human mesothelioma cell line, oral administration of this compound led to significant tumor growth inhibition and even regression at well-tolerated doses.
| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (TGI) (%) | p-value | Reference |
| Vehicle | - | - | |
| This compound (1 mg/kg) | 87.12 | < 0.001 | |
| This compound (3 mg/kg) | 102.49 | < 0.001 | |
| This compound (10 mg/kg) | 103.67 | < 0.001 |
Table 2: In vivo efficacy of this compound in the NCI-H226 NF2-deficient mesothelioma xenograft model. Data extracted from Tang et al., 2021.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Viability Assay
This protocol is based on the methodology described by Tang et al., 2021.
-
Cell Seeding: Plate mesothelioma cells in 96-well plates at a density of 2,000-5,000 cells per well in a final volume of 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare a 10-point, three-fold serial dilution of this compound in DMSO, with a top concentration of 3 µmol/L. Add the diluted compound to the cells in duplicate.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves using non-linear regression analysis (e.g., using GraphPad Prism).
Western Blotting for Hippo Pathway Proteins
This protocol is a generalized procedure based on standard molecular biology techniques and information from the cited literature.
-
Cell Lysis:
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-YAP (e.g., Cell Signaling Technology, #14074)
-
Anti-TAZ (e.g., Cell Signaling Technology, #70148)
-
Anti-phospho-YAP (Ser127) (e.g., Cell Signaling Technology, #13008)
-
Anti-TEAD1 (e.g., Abcam, ab133533)
-
Anti-Merlin (NF2) (e.g., Cell Signaling Technology, #6995)
-
Anti-GAPDH (loading control) (e.g., Cell Signaling Technology, #5174)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
In Vivo Mesothelioma Xenograft Model
This protocol is based on the methodology described by Tang et al., 2021.
-
Animal Model: Use female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Implantation:
-
Harvest NCI-H226 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Drug Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water).
-
Administer this compound or vehicle orally once daily at the desired doses (e.g., 1, 3, and 10 mg/kg).
-
-
Efficacy Evaluation:
-
Continue treatment for a predetermined period (e.g., 21-28 days).
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (TGI) using the formula: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Hippo Signaling Pathway in NF2-Competent Cells.
Caption: Hippo Signaling Pathway in NF2-Deficient Cells.
Caption: Mechanism of Action of this compound.
Caption: In Vivo Xenograft Experimental Workflow.
Conclusion and Future Directions
This compound represents a highly promising, targeted therapeutic strategy for the treatment of NF2-deficient mesothelioma. Its mechanism of action, which directly counteracts the oncogenic consequences of Merlin loss, provides a strong rationale for its clinical development. The robust preclinical data, demonstrating potent and selective anti-tumor activity both in vitro and in vivo, underscore its potential to address a significant unmet medical need.
Future research should focus on further elucidating the long-term efficacy and safety of this compound, exploring potential combination therapies to enhance its anti-tumor effects and overcome potential resistance mechanisms, and identifying robust biomarkers to select patients most likely to benefit from this targeted approach. The continued investigation of this compound holds the promise of a new and effective treatment paradigm for patients with NF2-deficient mesothelioma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. YAP/TAZ activation predicts clinical outcomes in mesothelioma and is conserved in in vitro model of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hippo Pathway and the Therapeutic Potential of (R)-VT104: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Hippo signaling pathway, a critical regulator of tissue growth and a key player in cancer development. It further delves into the mechanism and preclinical evidence for (R)-VT104, a potent and orally active small molecule inhibitor targeting the downstream effectors of this pathway. This document is intended to serve as a comprehensive resource, detailing the core biology of the Hippo pathway, the therapeutic rationale for its inhibition, and the experimental methodologies used to investigate novel inhibitors like this compound.
The Hippo Signaling Pathway: A Guardian of Tissue Homeostasis
The Hippo signaling pathway is an evolutionarily conserved signaling cascade that plays a crucial role in controlling organ size by regulating cell proliferation, apoptosis, and stem cell self-renewal.[1][2] Its dysregulation is a common feature in a variety of human cancers, making it an attractive target for therapeutic intervention.[1][3][4]
Core Components and Signaling Cascade
The canonical Hippo pathway consists of a kinase cascade involving a series of tumor-suppressing proteins. In mammals, the core components include the serine/threonine kinases Mammalian Sterile 20-like kinases 1 and 2 (MST1/2) and Large Tumor Suppressor kinases 1 and 2 (LATS1/2), along with their respective scaffolding proteins, Salvador homolog 1 (SAV1) and MOB kinase activator 1 (MOB1).
When the Hippo pathway is active, typically in response to signals such as high cell density, MST1/2, in a complex with SAV1, phosphorylates and activates LATS1/2 and MOB1. Activated LATS1/2 then phosphorylates the primary downstream effectors of the pathway: Yes-associated protein (YAP) and its paralog, Transcriptional coactivator with PDZ-binding motif (TAZ).
Phosphorylation of YAP and TAZ creates a binding site for 14-3-3 proteins, leading to their sequestration in the cytoplasm and subsequent proteasomal degradation. This prevents their translocation into the nucleus.
Conversely, when the Hippo pathway is inactive, YAP and TAZ remain unphosphorylated and translocate to the nucleus. There, they associate with TEA domain (TEAD) transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, inhibit apoptosis, and contribute to tumorigenesis.
The Hippo Pathway in Cancer
Dysregulation of the Hippo pathway, leading to the hyperactivation of YAP and TAZ, is a frequent event in many cancers, including mesothelioma, schwannoma, and various solid tumors. This can occur through mutations in core Hippo pathway components, such as the tumor suppressor NF2 (which encodes the Merlin protein, an upstream activator of the Hippo pathway), or through other mechanisms that lead to the suppression of the kinase cascade. The resulting nuclear accumulation of YAP/TAZ and their association with TEAD transcription factors drive a transcriptional program that promotes tumor initiation, progression, and metastasis.
This compound: A Novel Inhibitor of the YAP/TAZ-TEAD Interaction
This compound is a potent, selective, and orally bioavailable small molecule inhibitor that targets the transcriptional activity of the YAP/TAZ-TEAD complex. It represents a promising therapeutic strategy for cancers driven by a dysregulated Hippo pathway.
Mechanism of Action
This compound functions as a pan-TEAD inhibitor. Its mechanism of action involves non-covalently binding to the central hydrophobic pocket of TEAD proteins (TEAD1-4). This binding event prevents the auto-palmitoylation of a conserved cysteine residue within this pocket, a post-translational modification that is essential for the stable interaction between TEAD and its co-activators, YAP and TAZ. By inhibiting TEAD auto-palmitoylation, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the suppression of downstream target gene expression and subsequent inhibition of tumor cell proliferation and survival.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models with dysregulated Hippo signaling.
This compound has been shown to potently inhibit the proliferation of cancer cell lines with mutations in the NF2 gene, a key upstream regulator of the Hippo pathway. The table below summarizes the in vitro anti-proliferative activity of this compound in a panel of mesothelioma cell lines.
| Cell Line | NF2 Status | This compound GI50 (nM) |
| NCI-H226 | Mutant | 16 |
| NCI-H2373 | Mutant | 26 |
| Mero-48a | Mutant | 98 |
| SDM103T2 | Mutant | 60 |
| NCI-H2052 | Mutant | 33 |
| ACC-MESO-1 | Mutant | 20 |
| ZL34 | Mutant | 46 |
| JU77 | Mutant | 70 |
| Mero-95 | Mutant | 303 |
| ZL55 | Wild-Type | 101 |
| ZL5 | Wild-Type | 236 |
| Mero-82 | Wild-Type | 243 |
| ONE58 | Wild-Type | 135 |
| Mero-14 | Wild-Type | 124 |
| Mero-83 | Wild-Type | 214 |
| Mero-41 | Wild-Type | 984 |
| SPC111 | Wild-Type | 1945 |
| SPC212 | Wild-Type | >3000 |
| NO36 | Wild-Type | >3000 |
| Mero-84 | Wild-Type | >3000 |
| ACC-MESO-4 | Wild-Type | 1098 |
| Mero-25 | Wild-Type | >3000 |
| NCI-H28 | Wild-Type | >3000 |
| NCI-H2452 | Wild-Type | >3000 |
| MSTO-211H | Wild-Type | >3000 |
| HMMME | Wild-Type | >3000 |
| Data sourced from the Chemical Probes Portal. |
Oral administration of this compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models of NF2-deficient mesothelioma and schwannoma.
| Model | Compound | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) | Reference |
| NCI-H226 Mesothelioma CDX | VT104 | 3 | 102.49 | |
| NCI-H226 Mesothelioma CDX | VT104 | 1 | 87.12 | |
| NCI-H226 Mesothelioma CDX | VT103 | 3 | 106.14 | |
| NCI-H2373 Mesothelioma CDX | VT103 | 10 | 126.70 | |
| NF2-null Schwannoma | VT1 (VT104) | 10 | 73 (proliferation reduction) | |
| NF2-null Schwannoma | VT2 | 30 | 52 (proliferation reduction) | |
| VT103 is a structurally related TEAD inhibitor. *VT2 is another TEAD inhibitor with a different pharmacokinetic profile. |
These studies show that this compound and related compounds can lead to tumor regression in animal models, highlighting their therapeutic potential.
Experimental Protocols for Evaluating this compound
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Viability Assay
Purpose: To determine the anti-proliferative effect of this compound on cancer cell lines.
Method: CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Protocol:
-
Seed mesothelioma cells (e.g., NCI-H226) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range is from 1 nM to 10 µM.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibitory concentration (GI50) using a non-linear regression analysis of the dose-response curve.
TEAD Auto-palmitoylation Assay
Purpose: To assess the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.
Method: In-cell TEAD palmitoylation assay using click chemistry.
Protocol:
-
Transfect HEK293T cells with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
After 24 hours, treat the cells with this compound or DMSO for 4 hours.
-
Add alkyne-palmitate to the culture medium and incubate overnight.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitate the MYC-tagged TEAD proteins using an anti-MYC antibody conjugated to magnetic beads.
-
Perform a click chemistry reaction by adding a biotin-azide probe to the immunoprecipitated TEAD proteins.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using streptavidin-HRP to detect the biotinylated (palmitoylated) TEAD and an anti-MYC antibody to detect the total TEAD protein.
Co-Immunoprecipitation of YAP and TEAD
Purpose: To determine if this compound disrupts the interaction between YAP and TEAD.
Protocol:
-
Treat NF2-deficient mesothelioma cells (e.g., NCI-H2373) with this compound or DMSO for 4 hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-YAP antibody or a control IgG overnight at 4°C.
-
Add protein A/G beads to the lysates and incubate for 2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using antibodies against TEAD and YAP.
Quantitative Real-Time PCR (qPCR) for YAP/TAZ Target Genes
Purpose: To measure the effect of this compound on the expression of YAP/TAZ target genes.
Protocol:
-
Treat cancer cells (e.g., MCF10A or NCI-H226) with this compound or DMSO for 4-24 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green-based master mix and primers specific for YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Primer Sequences:
-
hCTGF-F: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'
-
hCTGF-R: 5'-CGGCACAGGTCTTTGAATCA-3'
-
hCYR61-F: 5'-AGCCTCGCATCCTATACAACC-3'
-
hCYR61-R: 5'-GAGTGGGTCTGGATGCAG-3'
-
hANKRD1-F: 5'-GTGGAGACTGCCCTCAAGTT-3'
-
hANKRD1-R: 5'-TCCAGGTTGTCCTTCAGCTTC-3'
-
hGAPDH-F: 5'-GTCTCCTCTGACTTCAACAGCG-3'
-
hGAPDH-R: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
-
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
In Vivo Xenograft Tumor Model
Purpose: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Subcutaneously implant NF2-deficient mesothelioma cells (e.g., NCI-H226) into the flank of immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare a formulation of this compound for oral gavage (e.g., in 0.5% methylcellulose).
-
Administer this compound or the vehicle control to the mice daily by oral gavage at the desired doses.
-
Measure the tumor volume and body weight of the mice twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, qPCR).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Conclusion
The Hippo pathway represents a critical signaling node in the regulation of tissue growth and its dysregulation is a key driver in a variety of cancers. The development of small molecule inhibitors targeting the downstream effectors of this pathway, YAP/TAZ and their interaction with TEAD transcription factors, has emerged as a promising therapeutic strategy. This compound, a potent and orally bioavailable pan-TEAD inhibitor, has demonstrated significant preclinical efficacy in models of Hippo-driven cancers by effectively disrupting the YAP/TAZ-TEAD transcriptional complex. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other novel Hippo pathway inhibitors, with the ultimate goal of translating these scientific advancements into effective cancer therapies.
References
- 1. Identification of a Gene Signature That Predicts Dependence upon YAP/TAZ-TEAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
(R)-VT104 as a Chemical Probe for TEAD Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-VT104, a potent and selective chemical probe for the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization and use.
Introduction: Targeting the Hippo-YAP-TEAD Pathway
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers.[2][3] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ).[4][5] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell proliferation and inhibit apoptosis, leading to tumor growth.
Given their central role in oncogenic signaling, the interaction between YAP/TAZ and TEAD has become an attractive target for cancer therapy. This compound has emerged as a potent and orally bioavailable small molecule that effectively disrupts this interaction, making it a valuable tool for studying TEAD biology and a promising therapeutic candidate.
Mechanism of Action of this compound
This compound functions as a pan-TEAD inhibitor. Its primary mechanism of action is the inhibition of TEAD auto-palmitoylation. All four TEAD isoforms require palmitoylation on a highly conserved cysteine residue within a central lipid-binding pocket to become functional and competent to bind with YAP/TAZ. This compound binds directly to this lipid pocket, physically blocking the auto-palmitoylation process. By preventing this critical post-translational modification, this compound effectively inhibits the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes.
Figure 1: Mechanism of this compound Action.
Quantitative Data for this compound
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize key findings.
Table 1: In Vitro Potency and Binding Affinity
| Assay Type | Target/Cell Line | Metric | Value | Reference(s) |
| YAP Reporter Assay | HEK293T | IC50 | 10.4 nM | |
| Thermal Shift Assay | Recombinant TEAD1 | ΔTm | +8.6 °C | |
| Thermal Shift Assay | Recombinant TEAD3 | ΔTm | High Shift | |
| Thermal Shift Assay | Recombinant TEAD4 | ΔTm | Significant Shift |
Table 2: Anti-proliferative Activity in Mesothelioma Cell Lines
| Cell Line | NF2 Status | GI50 (nM) | Reference(s) |
| NCI-H226 | Deficient | 16 | |
| NCI-H2373 | Deletion | 26 | |
| ACC-MESO-1 | - | 20 | |
| NCI-H2052 | Mutant | 33 | |
| ZL34 | - | 46 | |
| Mero-48a | - | 98 | |
| MSTO-211H | Wild-type | >3000 | |
| NCI-H28 | Wild-type | >3000 |
Table 3: In Vivo Efficacy
| Animal Model | Treatment | Result | Reference(s) |
| NCI-H226 Xenograft (mice) | 1-3 mg/kg/day (oral) | Significant tumor growth inhibition | |
| NCI-H226 Xenograft (mice) | 3 mg/kg/day (oral) | Tumor shrinkage |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are protocols for key experiments.
Figure 2: Experimental Workflow for this compound Characterization.
Cell-Based TEAD Palmitoylation Assay
This assay directly measures the ability of this compound to inhibit the palmitoylation of TEAD proteins within a cellular context.
Objective: To determine the effect of this compound on the palmitoylation of endogenous or overexpressed TEAD proteins in cells.
Materials:
-
HEK293T cells
-
Expression plasmid for MYC-tagged TEAD (e.g., MYC-TEAD1, -TEAD2, -TEAD3, or -TEAD4)
-
Lipofectamine or other transfection reagent
-
Alkyne palmitate (e.g., 17-octadecynoic acid)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-MYC antibody or specific anti-TEAD antibody
-
Protein A/G magnetic beads
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-HRP
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. The following day, transfect the cells with the MYC-TEAD expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing alkyne palmitate (e.g., 100 µM) and the desired concentrations of this compound or DMSO vehicle.
-
Incubation: Incubate the cells for 16-20 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in cold lysis buffer on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Immunoprecipitation (IP):
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-MYC or anti-TEAD antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold lysis buffer or a specified wash buffer to remove non-specific binders.
-
-
Click Chemistry:
-
Resuspend the beads in a reaction buffer containing biotin-azide and the click chemistry catalyst mix.
-
Incubate for 1 hour at room temperature to attach biotin to the alkyne-palmitoylated TEAD protein.
-
-
Elution and Analysis:
-
Wash the beads to remove excess click chemistry reagents.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with Streptavidin-HRP to detect biotinylated (palmitoylated) TEAD.
-
As a loading control, re-probe the membrane with an anti-MYC or anti-TEAD antibody to detect total immunoprecipitated TEAD protein.
-
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is designed to qualitatively or semi-quantitatively assess the disruption of the YAP-TEAD protein-protein interaction by this compound.
Objective: To determine if this compound treatment reduces the amount of YAP co-immunoprecipitated with TEAD (or vice-versa).
Materials:
-
NF2-deficient mesothelioma cells (e.g., NCI-H226) or other suitable cell line with an active Hippo pathway.
-
This compound
-
DMSO (vehicle control)
-
Gentle cell lysis buffer (e.g., non-detergent, low-salt buffer to preserve protein interactions)
-
Antibody for IP (e.g., anti-TEAD1)
-
Antibody for Western blotting (e.g., anti-YAP, anti-TEAD1)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse cells using a gentle lysis buffer. Avoid harsh detergents and high salt concentrations that could disrupt the native protein complex.
-
Clarification: Centrifuge lysates at 10,000 x g for 10 minutes at 4°C.
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate a fixed amount of total protein (e.g., 500 µg - 1 mg) with the primary antibody (e.g., anti-TEAD1) overnight at 4°C. Include an IgG isotype control.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C to pull down the antibody-antigen complex.
-
-
Washing: Pellet the beads by gentle centrifugation and wash them 3-5 times with wash buffer. The stringency of the wash buffer may need to be optimized.
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with an anti-YAP antibody to detect the co-precipitated protein.
-
Probe a second, identical membrane with an anti-TEAD1 antibody to confirm successful immunoprecipitation of the "bait" protein.
-
Analyze the input lysates via Western blot to confirm equal protein loading and expression levels across treatments.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This high-throughput biochemical assay can be used to quantify the disruption of the YAP-TEAD interaction in a cell-free system.
Objective: To measure the IC50 of this compound for inhibiting the binding of a YAP peptide to a TEAD protein domain.
Materials:
-
Purified recombinant TEAD protein (e.g., GST-TEAD)
-
Biotinylated peptide derived from the TEAD-binding domain of YAP.
-
TR-FRET donor: Europium-labeled anti-GST antibody.
-
TR-FRET acceptor: Streptavidin conjugated to a fluorophore (e.g., APC or Cy5).
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100, 0.01% BSA, 1 mM DTT).
-
This compound serially diluted in DMSO.
-
Microplates (e.g., 384-well low volume).
-
TR-FRET compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of GST-TEAD, biotin-YAP peptide, donor antibody, and acceptor-streptavidin in assay buffer at optimized concentrations.
-
Compound Dispensing: Add a small volume (e.g., 50 nL) of serially diluted this compound or DMSO to the wells of the microplate.
-
Reagent Addition: Add the GST-TEAD protein to the wells and incubate with the compound for a set period (e.g., 30 minutes) at room temperature.
-
Detection Mix Addition: Add a pre-mixed solution containing the biotin-YAP peptide, donor antibody, and acceptor-streptavidin.
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET reader. Excite the donor (e.g., at 320-340 nm) and measure the emission at two wavelengths: the donor's emission (e.g., 620 nm for Europium) and the acceptor's emission (e.g., 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound is a well-characterized and potent chemical probe for the TEAD family of transcription factors. By specifically inhibiting TEAD auto-palmitoylation, it effectively disrupts the oncogenic YAP/TAZ-TEAD interaction. The comprehensive data and detailed protocols provided in this guide equip researchers with the necessary tools to utilize this compound for investigating the Hippo pathway and exploring its therapeutic potential in various cancer models.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dfci.portals.in-part.com [dfci.portals.in-part.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. academic.oup.com [academic.oup.com]
Mechanism of Action: Targeting the TEAD-YAP/TAZ Interface
An in-depth analysis of early-stage research on (R)-VT104 reveals its significant potential as a therapeutic agent, primarily in the field of oncology. This technical guide synthesizes available data on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its initial evaluation.
This compound, developed by Vivace Therapeutics, is a potent and selective small molecule inhibitor targeting the Hippo signaling pathway, specifically by disrupting the interaction between the TEAD transcription factors and their co-activators YAP and TAZ. The dysregulation of the Hippo pathway is a known driver in various cancers, leading to uncontrolled cell growth and proliferation.
The Hippo signaling pathway plays a crucial role in regulating organ size and tissue homeostasis. When the pathway is active, it phosphorylates and promotes the degradation of the transcriptional co-activators YAP and TAZ. However, in many cancers, the pathway is inactivated, allowing YAP and TAZ to accumulate, translocate to the nucleus, and bind with TEAD transcription factors. This complex then initiates the transcription of genes that drive cell proliferation and suppress apoptosis.
This compound functions by occupying the interface where YAP and TAZ bind to TEAD, effectively preventing the formation of the oncogenic transcriptional complex. This targeted disruption is designed to inhibit tumor growth in cancers that are dependent on this signaling cascade.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound and its related compound VT104.
Table 1: In Vitro Potency of VT104
| Assay Type | Cell Line | IC50 Value | Description |
|---|---|---|---|
| Cell Viability | NCI-H226 (Mesothelioma) | 200 nM | Measures the concentration of VT104 required to inhibit the viability of NCI-H226 cells by 50%. |
| Reporter Gene | HEK293T | 1.8 nM | Measures the concentration of VT104 required to inhibit the TEAD-dependent luciferase reporter gene expression by 50%. |
Table 2: In Vivo Efficacy of VT104
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes |
|---|---|---|---|
| NCI-H226 Xenograft | 100 mg/kg, twice daily (BID) | 90% | Study conducted in mice bearing NCI-H226 tumor xenografts. |
| Patient-Derived Xenograft (PDX) | 100 mg/kg, twice daily (BID) | 100% | Study in a mesothelioma PDX model. |
Key Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing experimental findings. The following sections outline the protocols for key assays used in the evaluation of this compound.
TEAD-YAP/TAZ Reporter Gene Assay
This assay is fundamental for quantifying the ability of a compound to inhibit the transcriptional activity of the TEAD-YAP/TAZ complex.
-
Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with plasmids encoding for a TEAD-responsive element driving the expression of a luciferase reporter gene, along with plasmids for YAP/TAZ and TEAD.
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Luminescence Measurement: After a 24-48 hour incubation period, a luciferase substrate (e.g., luciferin) is added to the cells. The resulting luminescence, which is proportional to the TEAD-YAP/TAZ transcriptional activity, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.
Cell Viability Assay
This assay assesses the effect of the compound on the proliferation and survival of cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., NCI-H226) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: Cells are treated with a serial dilution of this compound for a period of 72 to 120 hours.
-
Viability Assessment: A reagent such as CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the results are normalized to vehicle-treated controls to determine the percentage of cell viability. The IC50 value is then calculated.
In Vivo Xenograft Studies
Animal models are critical for evaluating the anti-tumor efficacy of a drug candidate in a living system.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for these studies.
-
Tumor Implantation: Human cancer cells (e.g., NCI-H226) or fragments from a patient-derived tumor (PDX model) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The animals are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 100 mg/kg, BID). The control group receives a vehicle.
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted pathway and experimental processes aid in conceptual understanding.
Caption: The Hippo Signaling Pathway and the inhibitory mechanism of this compound.
Caption: Workflow for an in vivo tumor xenograft efficacy study.
Methodological & Application
Application Notes and Protocols for (R)-VT104 in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent, orally active, small-molecule inhibitor of the transcriptional enhancer activator domain (TEAD) family of transcription factors.[1][2] It functions by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[1][2] This event is crucial for the interaction between TEAD and the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), the primary downstream effectors of the Hippo signaling pathway.[1] By disrupting the YAP/TAZ-TEAD interaction, this compound effectively inhibits the transcription of target genes involved in cell proliferation, survival, and migration. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in in vitro cell culture studies to investigate its effects on the Hippo pathway and cancer cell biology.
Mechanism of Action
This compound is a pan-TEAD inhibitor, targeting all four TEAD isoforms (TEAD1-4). The Hippo pathway is a key signaling cascade that controls organ size and tissue homeostasis. When the pathway is active, a kinase cascade leads to the phosphorylation and cytoplasmic retention of YAP and TAZ. In a dysregulated state, often due to mutations in upstream components like NF2, YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of pro-proliferative and anti-apoptotic genes. This compound's mechanism of inhibiting TEAD auto-palmitoylation directly interferes with the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.
Caption: Hippo Signaling Pathway and this compound's Point of Intervention.
Quantitative Data
The following tables summarize the in vitro activity of this compound in various assays and cell lines.
Table 1: this compound In Vitro Efficacy (GI50)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| NCI-H226 | Mesothelioma | 16 | |
| NCI-H2373 | Mesothelioma | 26 | |
| Mero-48a | Mesothelioma | 98 | |
| SDM103T2 | Mesothelioma | 60 | |
| NCI-H2052 | Mesothelioma | 33 | |
| ACC-MESO-1 | Mesothelioma | 20 | |
| ZL34 | Mesothelioma | 46 | |
| JU77 | Mesothelioma | 70 | |
| Mero-95 | Mesothelioma | 303 | |
| ZL55 | Mesothelioma | 101 | |
| ZL5 | Mesothelioma | 236 | |
| Mero-82 | Mesothelioma | 243 | |
| ONE58 | Mesothelioma | 135 | |
| Mero-14 | Mesothelioma | 124 | |
| Mero-83 | Mesothelioma | 214 | |
| Mero-41 | Mesothelioma | 984 | |
| SPC111 | Mesothelioma | 1945 | |
| ACC-MESO-4 | Mesothelioma | 1098 | |
| SPC212 | Mesothelioma | >3000 | |
| NO36 | Mesothelioma | >3000 | |
| Mero-84 | Mesothelioma | >3000 | |
| Mero-25 | Mesothelioma | >3000 | |
| NCI-H28 | Mesothelioma | >3000 | |
| NCI-H2452 | Mesothelioma | >3000 | |
| MSTO-211H | Mesothelioma | >3000 | |
| HMMME | Mesothelioma | >3000 |
Table 2: this compound Cell Proliferation Inhibition (IC50)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H2052 | Mesothelioma | 31.6 | |
| H2373 | Mesothelioma | 25.6 | |
| H226 | Mesothelioma | 16.1 | |
| H28 | Mesothelioma | > 3000 | |
| H2452 | Mesothelioma | > 3000 | |
| MSTO-211H | Mesothelioma | > 3000 |
Table 3: this compound Thermal Shift Assay (ΔTm)
| Protein | ΔTm (°C) | Reference |
| TEAD1 | 8.6 | |
| TEAD2 | 5.4 | |
| TEAD3 | 8.2 | |
| TEAD4 | 4.3 |
Experimental Protocols
Stock Solution Preparation
This compound is typically supplied as a solid. For in vitro experiments, a stock solution is prepared in dimethyl sulfoxide (DMSO).
-
Reconstitution: Dissolve this compound in fresh, anhydrous DMSO to a concentration of 10 mM. Sonication may be required to fully dissolve the compound.
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
The following is a generalized protocol for cell culture and treatment with this compound. Specific cell lines may require different media and culture conditions.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. Seeding density should be empirically determined for each cell line.
-
Preparation of Working Solutions: On the day of treatment, thaw the this compound stock solution and prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Caption: General workflow for in vitro cell treatment with this compound.
Cell Viability Assay
This protocol describes a common method to assess the effect of this compound on cell proliferation and viability.
-
Cell Treatment: Follow the "Cell Culture and Treatment" protocol above, typically in a 96-well plate format.
-
Assay: After the treatment period, use a commercially available cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-treated control cells and calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) using appropriate software (e.g., GraphPad Prism).
Western Blotting
This protocol is for analyzing changes in protein expression or phosphorylation status following this compound treatment.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., YAP, p-YAP, TEAD, CTGF) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Workflow for Western Blotting analysis.
Immunoprecipitation
This protocol can be used to assess the interaction between proteins, such as YAP/TAZ and TEAD, following treatment with this compound.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% Triton-X100) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against the protein of interest (e.g., pan-TEAD antibody) or an isotype control IgG overnight at 4°C.
-
Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting as described above, probing for the interacting protein (e.g., YAP or TAZ).
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Commercial kits and reagents should be used according to the manufacturer's instructions.
References
Application Notes and Protocols for (R)-VT104 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-VT104, a potent and selective pan-TEAD auto-palmitoylation inhibitor, in preclinical xenograft mouse models of cancer. The following protocols and data are intended to facilitate the design and execution of in vivo studies to evaluate the anti-tumor efficacy of this compound.
Introduction
This compound is a small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1] By preventing the auto-palmitoylation of TEAD proteins, this compound disrupts the interaction between TEAD and its co-activators, YAP and TAZ.[1][2] This disruption leads to the suppression of gene transcription responsible for cell proliferation and survival, making this compound a promising therapeutic agent for cancers driven by the Hippo-YAP pathway, particularly those with mutations in the NF2 gene.[3] In preclinical studies, this compound has demonstrated significant anti-tumor activity, including tumor regression, in xenograft models of human mesothelioma.[3]
Mechanism of Action
This compound functions by binding to a lipid pocket on TEAD transcription factors, which inhibits their auto-palmitoylation. This post-translational modification is crucial for the interaction between TEAD and the transcriptional co-activators YAP and TAZ. In many cancers, the Hippo signaling pathway is inactivated (e.g., through NF2 mutation), leading to the nuclear translocation of YAP/TAZ. Nuclear YAP/TAZ then binds to TEAD, driving the expression of genes that promote cell proliferation and survival. By blocking TEAD auto-palmitoylation, this compound effectively abrogates the formation of the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting tumor growth.
References
Application Notes and Protocols for Oral Administration of (R)-VT104 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent and specific small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation. This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ, which are the downstream effectors of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway is implicated in various cancers, making this compound a promising candidate for anti-cancer therapeutic development.[3][4][5] Preclinical evaluation of this compound in mouse models is a critical step in its development. These application notes provide detailed protocols for the formulation and oral administration of this compound in mice for pharmacokinetic and efficacy studies.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₉F₃N₂O | |
| Molecular Weight | 420.43 g/mol | |
| Appearance | White to off-white solid powder | |
| Solubility | Soluble in DMSO |
Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Reference |
| Dose | 10 mg/kg | |
| Bioavailability (F) | 78% | |
| Half-life (T½) | 24.2 hours | |
| Formulation | 5% DMSO + 10% Solutol + 85% D5W |
In Vivo Efficacy of this compound in NF2-deficient Mesothelioma Xenograft Model
| Dose (Oral, Once Daily) | Outcome | Reference |
| 3 mg/kg | Tumor regression (TGI = 102.49%, P < 0.001) | |
| 10 mg/kg | Tumor regression (TGI = 103.67%, P < 0.001) |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage (5% DMSO + 10% Solutol + 85% D5W)
This protocol describes the preparation of a 1 mg/mL solution of this compound. The final volume can be scaled as needed.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Solutol® HS 15 (Kolliphor® HS 15)
-
5% Dextrose in Water (D5W), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Calculate Required Amounts: For 10 mL of a 1 mg/mL solution, you will need:
-
This compound: 10 mg
-
DMSO: 0.5 mL (5% of total volume)
-
Solutol® HS 15: 1.0 mL (10% of total volume)
-
D5W: 8.5 mL (85% of total volume)
-
-
Dissolve this compound in DMSO:
-
Weigh 10 mg of this compound powder and place it in a sterile conical tube.
-
Add 0.5 mL of DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution, but avoid overheating.
-
-
Add Solutol® HS 15:
-
Warm the Solutol® HS 15 to 37°C to reduce its viscosity.
-
Add 1.0 mL of the warmed Solutol® HS 15 to the this compound/DMSO solution.
-
Vortex immediately and thoroughly until the solution is homogeneous.
-
-
Add D5W:
-
Slowly add 8.5 mL of D5W to the mixture while vortexing. Add the D5W dropwise or in small increments to prevent precipitation of the compound.
-
Continue to vortex for 2-3 minutes to ensure a uniform and clear solution.
-
-
Final Inspection and Storage:
-
Visually inspect the solution for any precipitates. If precipitation occurs, the formulation may need to be prepared fresh before each use.
-
Store the formulation at 4°C, protected from light. It is recommended to use the formulation within 24 hours of preparation. For longer storage, stability studies would be required.
-
Protocol for Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or straight with a ball tip)
-
1 mL syringes
-
Animal scale
-
Mouse restraint device (optional)
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the dosing volume. The typical dosing volume is 5-10 mL/kg. For a 25g mouse receiving a 10 mg/kg dose of a 1 mg/mL formulation, the volume would be 0.25 mL.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe.
-
Attach the gavage needle and ensure all air bubbles are removed.
-
-
Restraint:
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus. The mouse should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is felt, the needle may be in the trachea; withdraw immediately and re-attempt.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (approximately to the level of the last rib), slowly depress the syringe plunger to administer the solution over 2-3 seconds.
-
-
Post-Administration Monitoring:
-
Slowly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for at least 15-30 minutes for any signs of distress, such as choking, gasping, or lethargy.
-
Protocol for Blood Sampling via Saphenous Vein for Pharmacokinetic Studies
Materials:
-
Mouse restraint device
-
23-25 gauge needles or lancets
-
Micro-hematocrit tubes or other blood collection tubes (e.g., EDTA-coated)
-
Gauze sponges
-
Petroleum jelly (optional)
-
70% Isopropyl alcohol
Procedure:
-
Restraint:
-
Place the mouse in a restraining device, allowing one hind leg to be accessible.
-
-
Site Preparation:
-
Remove the fur from the lateral side of the hind leg, over the saphenous vein, using clippers or a depilatory cream.
-
Wipe the area with 70% isopropyl alcohol to visualize the vein.
-
A small amount of petroleum jelly can be applied to the site to help the blood bead up.
-
-
Blood Collection:
-
Apply gentle pressure to the leg above the knee to engorge the saphenous vein.
-
Puncture the vein at an approximately 45° angle with a sterile 23-25 gauge needle or lancet.
-
Collect the forming droplets of blood into a micro-hematocrit tube. The number of samples and volume will depend on the study design, but should not exceed recommended limits (e.g., no more than 7.5% of total blood volume in a single collection).
-
-
Post-Sampling Care:
-
After collecting the sample, apply gentle pressure to the puncture site with a sterile gauze sponge until bleeding stops.
-
Monitor the mouse for 5-10 minutes to ensure hemostasis before returning it to its home cage.
-
Suggested Sampling Time Points for a Compound with a ~24-hour Half-life: For a pharmacokinetic study, blood samples could be collected at time points such as: 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose to adequately characterize the absorption, distribution, metabolism, and excretion phases.
Visualizations
Caption: Mechanism of this compound in the Hippo Signaling Pathway.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
- 1. Solutol®HS15+pluronicF127 and Solutol®HS15+pluronicL61 mixed micelle systems for oral delivery of genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal - In vivo effects of novel YAP/TAZ-TEAD inhibitors [research.kuleuven.be]
- 4. The Hippo Pathway Transducers YAP1/TEAD Induce Acquired Resistance to Trastuzumab in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for Western Blot Analysis of YAP/TAZ Signaling Following (R)-VT104 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of (R)-VT104, a potent and selective inhibitor of TEAD auto-palmitoylation, on the YAP/TAZ signaling pathway. The primary mechanism of this compound is the disruption of the YAP/TAZ-TEAD transcriptional complex, which subsequently inhibits the expression of downstream target genes crucial for cell proliferation and survival.
It is important to note that the principal effect of this compound is the inhibition of YAP/TAZ transcriptional activity, not necessarily a change in the total protein levels of YAP or TAZ. Therefore, Western blot analysis should primarily focus on the downstream targets of the YAP/TAZ-TEAD complex to assess the efficacy of this compound treatment.
Data Presentation
The following table summarizes the expected effects of this compound treatment on the expression of well-established YAP/TAZ target genes. These genes are commonly used as pharmacodynamic biomarkers to confirm the biological activity of TEAD inhibitors.
| Target Gene | Expected Change upon this compound Treatment | Cell Line Example | This compound Concentration Range | Reference |
| CTGF (Connective Tissue Growth Factor) | Decrease | NCI-H226 | 0.1 - 3 µM | [1] |
| CYR61 (Cysteine-Rich Angiogenic Inducer 61) | Decrease | NCI-H226 | 0.1 - 3 µM | [1] |
| ANKRD1 (Ankyrin Repeat Domain 1) | Decrease | Huh7 | 0.1 - 5 µM | [2] |
| AMOTL2 (Angiomotin Like 2) | Decrease | NCI-H2052 | 1 µM | [3] |
| NUAK2 (NUAK Family Kinase 2) | Decrease | NCI-H2052 | 1 µM | [3] |
Note: The optimal concentration of this compound and the magnitude of the effect may vary depending on the cell line and experimental conditions.
Signaling Pathway
The diagram below illustrates the Hippo-YAP/TAZ signaling pathway and the mechanism of action of this compound. In an "off" state of the Hippo pathway, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of target genes. This compound inhibits the auto-palmitoylation of TEAD, a critical post-translational modification for its interaction with YAP/TAZ, thereby blocking this transcriptional program.
References
Application Notes: Gene Expression Analysis of TEAD Target Genes with (R)-VT104
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent and selective small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] It functions as a pan-TEAD inhibitor by binding to the central lipid pocket of TEAD proteins, which prevents their auto-palmitoylation, a post-translational modification essential for their activity.[1][2] This inhibition disrupts the interaction between TEAD and its co-activators, YAP and TAZ, leading to the downregulation of their target genes.[3] Dysregulation of the Hippo-YAP/TAZ-TEAD signaling pathway is implicated in the development and progression of various cancers, making TEAD inhibitors like this compound a promising therapeutic strategy.[3]
These application notes provide a comprehensive guide for researchers to analyze the gene expression of TEAD target genes in response to treatment with this compound. The protocols outlined below detail the necessary steps from cell culture and treatment to quantitative gene expression analysis.
Mechanism of Action of this compound
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, the kinases LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. In the absence of Hippo signaling, YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration.
This compound is an orally bioavailable pan-TEAD inhibitor that functions by preventing the auto-palmitoylation of TEAD proteins. This covalent modification is crucial for the interaction between TEAD and YAP/TAZ. By blocking this step, this compound effectively inhibits the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the suppression of TEAD target gene expression and subsequent anti-proliferative effects in cancer cells with a dysregulated Hippo pathway.
Data Presentation: Quantitative Analysis of TEAD Target Gene Expression
The following tables summarize the quantitative data on the effect of this compound and other TEAD inhibitors on the expression of well-established TEAD target genes, such as CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61).
Table 1: In Vitro Inhibition of TEAD Target Gene Expression by TEAD Inhibitors
| Cell Line | Compound | Concentration | Treatment Duration | Target Gene | Fold Change vs. Control | Reference |
| NCI-H226 | VT104 | 100 nM | 4 days | Proliferation | Significant Inhibition | |
| NCI-H2052 | VT104 | 100 nM | 4 days | Proliferation | Significant Inhibition | |
| NCI-H226 | VT103 | Dose-dependent | 3 days (in vivo) | CTGF | Significant Downregulation | |
| NCI-H226 | VT103 | Dose-dependent | 3 days (in vivo) | CYR61 | Significant Downregulation | |
| Y-meso-26B | VT-104 | 1 µM | 24 hours | CTGF | ~0.2 | |
| Y-meso-26B | VT-104 | 3 µM | 24 hours | CTGF | ~0.1 | |
| Y-meso-26B | VT-104 | 1 µM | 24 hours | CYR61 | ~0.3 | |
| Y-meso-26B | VT-104 | 3 µM | 24 hours | CYR61 | ~0.2 | |
| 92.1 | VT-104 | 1 µM | 24 hours | CTGF | ~0.4 | |
| 92.1 | VT-104 | 3 µM | 24 hours | CTGF | ~0.3 | |
| 92.1 | VT-104 | 1 µM | 24 hours | CYR61 | ~0.5 | |
| 92.1 | VT-104 | 3 µM | 24 hours | CYR61 | ~0.4 |
Table 2: Primer Sequences for qPCR Analysis of Human TEAD Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| CTGF | TGTGCCAGCTTTTTCAGACG | TGAGCTGAATGGAGTCCTACACA | |
| CYR61 | GGTCAAAGTTACCGGGCAGT | GGATGCAAGACCAGGGAGAA | |
| ANKRD1 | AAAAAGGGCAGTGATGTGGTG | GAAGAGGGAGGGGAGGACAA | |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., NCI-H226, NCI-H2052) in a suitable culture plate (e.g., 6-well plate for RNA extraction) at a density that will allow for logarithmic growth during the treatment period.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). A vehicle control (DMSO) should be prepared in parallel.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse the cells directly in the culture plate using a suitable lysis reagent (e.g., TRIzol or a column-based RNA extraction kit).
-
Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by pipetting up and down.
-
Phase Separation (for TRIzol method): Add chloroform to the lysate, vortex, and centrifuge to separate the mixture into aqueous and organic phases.
-
RNA Precipitation: Transfer the upper aqueous phase containing the RNA to a new tube and precipitate the RNA by adding isopropanol.
-
RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.
-
RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. The integrity of the RNA can be assessed by gel electrophoresis.
Protocol 3: Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a PCR tube, combine the extracted RNA (e.g., 1 µg) with reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and an RNase inhibitor in a suitable reaction buffer.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended temperature and time settings. A typical program involves an initial incubation at 25°C for 10 minutes, followed by 37-42°C for 50-60 minutes, and a final inactivation step at 70-85°C for 5-10 minutes.
-
cDNA Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C for later use.
Protocol 4: Quantitative PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate by combining the synthesized cDNA, forward and reverse primers for the target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR machine. A typical cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated samples and the vehicle control. The expression of the target genes should be normalized to the expression of the housekeeping gene.
Mandatory Visualizations
Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the mechanism of action of this compound.
Caption: A step-by-step workflow for analyzing TEAD target gene expression after this compound treatment.
References
Application Notes and Protocols for Proliferation Assays Using (R)-VT104 on Cancer Cell Lines
Introduction
(R)-VT104 is a potent and orally active small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by preventing the auto-palmitoylation of TEAD proteins, a critical step for their interaction with the transcriptional co-activators YAP and TAZ.[3][4] This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes that promote cell proliferation and survival, making this compound a promising therapeutic agent for cancers driven by a dysregulated Hippo signaling pathway.[3] These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound on various cancer cell lines.
Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active, it phosphorylates and sequesters the transcriptional co-activators YAP and TAZ in the cytoplasm, leading to their degradation. In many cancers, particularly those with mutations in genes like NF2, the Hippo pathway is inactivated. This allows YAP and TAZ to translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. This compound binds to a lipid pocket on TEAD, preventing the auto-palmitoylation required for YAP/TAZ binding. This effectively blocks the oncogenic transcriptional activity driven by YAP/TAZ.
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation: Anti-proliferative Activity of this compound
The half-maximal inhibitory concentration (IC50) values of this compound have been determined across a panel of cancer cell lines, primarily focusing on mesothelioma, a cancer type frequently characterized by NF2 mutations.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| NCI-H226 | Mesothelioma | 16.1 | |
| NCI-H2373 | Mesothelioma | 25.6 | |
| NCI-H2052 | Mesothelioma | 31.6 | |
| Mero-48a | Mesothelioma | 98 | |
| SDM103T2 | Mesothelioma | 60 | |
| ACC-MESO-1 | Mesothelioma | 20 | |
| ZL34 | Mesothelioma | 46 | |
| JU77 | Mesothelioma | 70 | |
| Mero-95 | Mesothelioma | 303 | |
| ZL55 | Mesothelioma | 101 | |
| ZL5 | Mesothelioma | 236 | |
| Mero-82 | Mesothelioma | 243 | |
| ONE58 | Mesothelioma | 135 | |
| Mero-14 | Mesothelioma | 124 | |
| Mero-83 | Mesothelioma | 214 | |
| Mero-41 | Mesothelioma | 984 | |
| SPC111 | Mesothelioma | 1945 | |
| ACC-MESO-4 | Mesothelioma | 1098 | |
| NCI-H28 | Mesothelioma | >3000 | |
| NCI-H2452 | Mesothelioma | >3000 | |
| MSTO-211H | Mesothelioma | >3000 | |
| Huh7 | Hepatocellular Carcinoma | - | |
| PC9 | Lung Cancer | - | |
| HCC827 | Lung Cancer | - | |
| H1975 | Lung Cancer | - |
Note: For Huh7, PC9, HCC827, and H1975 cell lines, studies have demonstrated a reduction in cell proliferation upon treatment with this compound, although specific IC50 values were not provided in the cited sources.
Experimental Protocols
Cell Proliferation Assay Using CellTiter-Glo®
This protocol is adapted from methodologies reported for testing TEAD inhibitors and is suitable for determining the dose-dependent effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Cancer cell lines of interest (e.g., NCI-H226, Huh7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-5,000 cells/well, optimize for each cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of the this compound stock solution in culture medium. A 10-point, three-fold serial dilution starting from a top concentration of 3 µM is a recommended starting point.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from a "no-cell" control well.
-
Normalize the data to the vehicle-treated control wells, which represent 100% viability.
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Figure 2: Experimental workflow for a cell proliferation assay.
Alternative Proliferation Assays
While the CellTiter-Glo® assay is robust, other methods can also be employed to assess cell proliferation:
-
DNA Synthesis Assays (e.g., EdU or BrdU incorporation): These assays directly measure DNA replication and provide a more direct assessment of proliferation. They involve incubating cells with a modified nucleoside (EdU or BrdU) which is incorporated into newly synthesized DNA and subsequently detected by fluorescence microscopy or flow cytometry.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which generally correlates with cell number. A tetrazolium salt is reduced by metabolically active cells to a colored formazan product, which is then quantified by spectrophotometry.
Conclusion
This compound is a valuable tool for investigating the role of the Hippo-YAP/TAZ-TEAD signaling axis in cancer. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute proliferation assays to evaluate the efficacy of this compound in various cancer cell line models. Careful optimization of cell seeding densities and treatment durations is recommended for each specific cell line to ensure robust and reproducible results.
References
Application Notes and Protocols: In Vivo Efficacy of (R)-VT104 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104, hereafter referred to as VT104, is a potent and orally bioavailable small molecule inhibitor targeting the TEA Domain (TEAD) family of transcription factors.[1][2] VT104 functions as a pan-TEAD inhibitor by binding to the central lipid pocket of TEAD proteins (TEAD1-4), which prevents their auto-palmitoylation.[1] This inhibition disrupts the interaction between TEAD and the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1] In many cancers, the Hippo pathway is dysregulated, leading to the nuclear translocation of YAP/TAZ, where they associate with TEAD to drive the expression of genes involved in cell proliferation, survival, and metastasis.[1] By blocking the TEAD-YAP/TAZ interaction, VT104 effectively suppresses the oncogenic functions driven by this pathway. Preclinical studies have demonstrated significant antitumor efficacy of VT104 in various solid tumor models, particularly those with mutations in the Hippo pathway, such as neurofibromatosis type 2 (NF2)-deficient mesothelioma.
These application notes provide a summary of the in vivo efficacy of VT104 in solid tumors, detailed experimental protocols for conducting such studies, and diagrams illustrating the relevant signaling pathway and experimental workflow.
Data Presentation
In Vivo Efficacy of VT104 in Solid Tumor Xenograft Models
| Tumor Model | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NCI-H226 (Mesothelioma) | CDX (Cell Line-Derived Xenograft) | 1 mg/kg, p.o., daily | 87.12% TGI (P < 0.001) | |
| NCI-H226 (Mesothelioma) | CDX | 3 mg/kg, p.o., daily | 102.49% TGI (Tumor Regression, P < 0.001) | |
| NCI-H226 (Mesothelioma) | CDX | 10 mg/kg, p.o., daily | 103.67% TGI (Tumor Regression, P < 0.001) | |
| Vestibular Schwannoma | NF2fl/fl-CRE+ Mouse Model | 10 mg/kg, p.o., daily for 21 days | Significantly blocked tumor cell growth (measured by EdU incorporation) |
Note: In the NCI-H226 model, the 10 mg/kg dose group showed a cessation of body weight gain, whereas the 3 mg/kg group did not affect body weight.
Signaling Pathway
The Hippo signaling pathway plays a crucial role in organ size control and tumor suppression. Inactivation of the Hippo pathway, often due to mutations in genes like NF2, leads to the nuclear accumulation of YAP and TAZ. These co-activators then bind to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes. VT104 intervenes by preventing the auto-palmitoylation of TEAD, a critical step for its interaction with YAP/TAZ.
Caption: Mechanism of VT104 in the Hippo signaling pathway.
Experimental Protocols
In Vivo Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the efficacy of VT104 in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
1. Cell Culture and Animal Models
-
Cell Lines: Human mesothelioma cell line NCI-H226, which is NF2-deficient, can be used. Cells should be cultured in appropriate media and conditions as recommended by the supplier.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are suitable for establishing cell line-derived xenografts (CDX). All animal procedures should be conducted in accordance with guidelines approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
Harvest cultured tumor cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 106 cells) into the flank of each mouse.
-
Monitor the animals for tumor formation.
3. Study Initiation and Treatment
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups (n=5-10 per group).
-
VT104 Formulation:
-
A stock solution of VT104 can be prepared in DMSO.
-
For oral administration, the dosing solution can be formulated in a vehicle such as 5% DMSO, 10% Solutol, and 85% D5W (5% dextrose in water).
-
-
Dosing:
-
Administer VT104 orally (p.o.) via gavage once daily at the desired doses (e.g., 1, 3, 10 mg/kg).
-
The control group should receive the vehicle only.
-
4. Monitoring and Endpoints
-
Measure tumor volumes and animal body weights twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
The study endpoint may be reached when tumors in the control group reach a specific size or after a predetermined duration of treatment.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.
5. Pharmacodynamic (PD) Analysis
-
To confirm target engagement in vivo, tumors can be collected at specific time points after the final dose (e.g., 4 hours).
-
Quantitative PCR (qPCR): Extract RNA from tumor tissue to analyze the expression of YAP/TAZ-TEAD target genes, such as CTGF and CYR61. A significant downregulation of these genes in the VT104-treated group compared to the vehicle group indicates target engagement.
-
Western Blotting: Protein lysates from tumors can be used to assess the levels of specific proteins in the Hippo pathway.
Conclusion
This compound is a promising therapeutic agent that demonstrates significant and dose-dependent in vivo efficacy in solid tumors driven by the YAP/TAZ-TEAD signaling axis, such as NF2-deficient mesothelioma. The provided protocols and data serve as a valuable resource for researchers designing and conducting preclinical studies to further evaluate the therapeutic potential of VT104. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and pharmacodynamic readouts, is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols: High-Throughput Identification of Genetic Sensitizers to (R)-VT104 Treatment Using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-VT104 is a potent and selective small-molecule inhibitor of TEAD auto-palmitoylation, a critical step for the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors.[1][2] This interaction is a key downstream event of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[1][3][4] While this compound has shown significant anti-tumor efficacy, particularly in tumors with mutations in the Hippo pathway like NF2-deficient mesothelioma, identifying genetic factors that enhance its therapeutic effect can broaden its clinical applicability and inform rational combination strategies. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound treatment.
Introduction
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its downstream effectors, YAP and TAZ, are transcriptional co-activators that, when translocated to the nucleus, bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, survival, and migration. In many cancers, the Hippo pathway is inactivated, leading to the constitutive nuclear localization and activity of YAP/TAZ, which promotes tumorigenesis.
This compound is a pan-TEAD inhibitor that functions by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation. This post-translational modification is essential for the interaction with YAP/TAZ. By inhibiting TEAD auto-palmitoylation, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional program, leading to reduced proliferation of cancer cells, especially those with Hippo pathway alterations such as NF2 mutations.
To identify novel therapeutic strategies and overcome potential resistance mechanisms, it is crucial to uncover genetic vulnerabilities that can be exploited in combination with this compound. A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to systematically identify genes whose inactivation sensitizes cancer cells to a specific drug. This application note details the experimental workflow and protocols for conducting such a screen to discover sensitizers to this compound treatment.
Signaling Pathway
The Hippo signaling pathway and the mechanism of action of this compound are depicted in the following diagram. In a "Hippo-on" state, a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is inactive ("Hippo-off"), unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors to promote gene expression. This compound inhibits the auto-palmitoylation of TEAD, which is required for its interaction with YAP/TAZ, thereby blocking downstream signaling.
Caption: The Hippo Signaling Pathway and this compound's Mechanism of Action.
Experimental Workflow
A genome-wide CRISPR-Cas9 knockout screen to identify sensitizers to this compound involves several key steps, as illustrated in the workflow diagram below. The process begins with the generation of a stable Cas9-expressing cell line, followed by transduction with a pooled sgRNA library. The cell population is then split and treated with either a sub-lethal dose of this compound or a vehicle control. After a period of selection, genomic DNA is isolated, and the sgRNA sequences are amplified and quantified by next-generation sequencing. Genes whose corresponding sgRNAs are depleted in the this compound-treated population compared to the control are identified as potential sensitizers.
Caption: Genome-Wide CRISPR-Cas9 Sensitization Screen Workflow.
Experimental Protocols
Cell Line Selection and Cas9 Expression
-
Cell Line: Choose a cancer cell line relevant to the therapeutic application of this compound. NF2-deficient mesothelioma cell lines (e.g., NCI-H226) are a suitable model.
-
Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction of a Cas9 expression vector, followed by antibiotic selection (e.g., blasticidin). Confirm Cas9 activity using a functional assay.
sgRNA Library Transduction
-
Library: Use a genome-wide human sgRNA library (e.g., GeCKO v2, Brunello).
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library in a packaging cell line (e.g., HEK293T).
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
This compound Treatment
-
Dose-Response: Determine the inhibitory concentration (IC) of this compound for the chosen cell line. For a sensitization screen, a concentration that causes modest growth inhibition (e.g., IC10-IC30) is recommended to provide a window for identifying sensitizing mutations.
-
Screening:
-
Plate the transduced cell pool at a density that maintains a high representation of the library (e.g., >500 cells per sgRNA).
-
Divide the cells into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with the predetermined concentration of this compound.
-
Culture the cells for a duration that allows for sufficient selection pressure (typically 10-14 days), ensuring the library representation is maintained during passaging.
-
Genomic DNA Extraction and Sequencing
-
Harvesting: At the end of the treatment period, harvest cells from both the control and this compound-treated populations.
-
gDNA Extraction: Isolate high-quality genomic DNA from a sufficient number of cells to maintain library complexity.
-
PCR Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
Data Analysis
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the abundance of each sgRNA in each sample.
-
Hit Identification: Use statistical methods and software (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control population. Genes targeted by multiple depleted sgRNAs are considered high-confidence hits.
Hit Validation
-
Individual Knockouts: Validate the top candidate sensitizer genes by generating individual knockout cell lines using CRISPR-Cas9.
-
Sensitization Assays: Perform cell viability or proliferation assays (e.g., MTS or colony formation assays) on the individual knockout cell lines in the presence of a dose range of this compound to confirm their increased sensitivity compared to wild-type cells.
Data Presentation
The quantitative data from the CRISPR screen and validation experiments should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Representative Data from a Hypothetical CRISPR Screen
| Gene Symbol | Average Log2 Fold Change (Treated/Control) | p-value | False Discovery Rate (FDR) | Rank |
| GENE_A | -2.58 | 1.2e-8 | 3.5e-7 | 1 |
| GENE_B | -2.15 | 4.5e-7 | 9.8e-6 | 2 |
| GENE_C | -1.98 | 2.1e-6 | 3.2e-5 | 3 |
| ... | ... | ... | ... | ... |
Table 2: Validation of Sensitizer Gene Knockout
| Cell Line | This compound IC50 (nM) | Fold Sensitization (WT IC50 / KO IC50) |
| Wild-Type | 150 | 1.0 |
| GENE_A KO | 35 | 4.3 |
| GENE_B KO | 52 | 2.9 |
| GENE_C KO | 78 | 1.9 |
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify genes that sensitize cancer cells to this compound, a potent inhibitor of the YAP/TAZ-TEAD transcriptional program. The identification of such genes will not only provide valuable insights into the mechanisms of action and potential resistance pathways related to this compound but will also pave the way for the development of novel and more effective combination therapies for cancers with a dysregulated Hippo pathway. The detailed protocols and workflows presented here offer a robust starting point for researchers aiming to enhance the therapeutic potential of this promising class of anti-cancer agents.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to (R)-VT104 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the TEAD inhibitor, (R)-VT104.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active, potent pan-inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation.[1][2] Palmitoylation is a crucial post-translational modification for TEAD transcription factors, enabling their interaction with the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[3][4][5] By binding to a lipid pocket on TEAD proteins, this compound prevents this auto-palmitoylation, thereby disrupting the YAP/TAZ-TEAD complex and inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and oncogenesis.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to TEAD inhibitors like this compound can emerge through the activation of alternative signaling pathways that bypass the dependency on the Hippo-YAP/TAZ pathway for cell survival and proliferation. The most documented mechanism is the hyperactivation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. This can reactivate the expression of a subset of YAP/TAZ target genes, rendering the cells less sensitive to TEAD inhibition. Additionally, mutations in components of the Hippo, and JAK-STAT signaling pathways have been shown to modulate the cellular response to TEAD palmitoylation inhibitors.
Q3: How can I confirm if the MAPK pathway is activated in my this compound-resistant cells?
Activation of the MAPK pathway can be assessed by examining the phosphorylation status of key downstream kinases, primarily ERK1/2 (p44/42 MAPK). A significant increase in the levels of phosphorylated ERK1/2 (p-ERK1/2) in your resistant cell line compared to the parental, sensitive cell line would indicate MAPK pathway activation. This can be readily detected using a Western blot analysis with antibodies specific to p-ERK1/2 and total ERK1/2.
Q4: What strategies can be employed to overcome resistance to this compound?
A primary strategy to overcome resistance to this compound is through combination therapy. Given that MAPK pathway hyperactivation is a key resistance mechanism, co-treatment with a MEK inhibitor has been shown to synergistically block the proliferation of resistant cancer cells. Another effective combination is with EGFR tyrosine kinase inhibitors (TKIs) in EGFR-mutant cancers, where this combination has demonstrated superior tumor-suppressive effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased cell death or growth inhibition with this compound treatment over time. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 value of this compound in your current cell line to the parental line. A significant increase in IC50 indicates resistance. 2. Investigate Mechanism: Analyze the activation of the MAPK pathway by performing a Western blot for phosphorylated ERK1/2. 3. Implement Combination Therapy: Test the synergistic effect of co-administering this compound with a MEK inhibitor (e.g., trametinib) or an EGFR-TKI (e.g., osimertinib) if applicable to your cancer model. |
| High variability in experimental results with this compound. | Inconsistent compound stability or cell line heterogeneity. | 1. Fresh Compound Preparation: Prepare fresh stock solutions of this compound regularly and store them under recommended conditions. 2. Cell Line Maintenance: Ensure consistent cell culture conditions, including passage number and confluency at the time of treatment. Consider single-cell cloning to establish a homogenous population. |
| No effect of this compound on a new cancer cell line. | The cell line may not be dependent on the Hippo-YAP/TAZ pathway for survival. | 1. Assess Pathway Dependency: Check for mutations in the Hippo pathway, such as NF2 deficiency, which often sensitizes cells to TEAD inhibitors. 2. Analyze YAP/TAZ Localization: Use immunofluorescence to determine if YAP/TAZ is predominantly localized in the nucleus, indicating an active Hippo pathway. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | This compound IC50/EC50 (µM) | Reference |
| NCI-H226 | Mesothelioma | NF2 mutant | 0.042 | |
| JHC7 | Chordoma | Not Specified | 1 | |
| CH22 | Chordoma | Not Specified | >3 | |
| UM-Chor1 | Chordoma | Not Specified | >3 | |
| U-CH1 | Chordoma | Not Specified | >3 |
Table 2: In Vivo Efficacy of VT104 in Combination with Osimertinib
| Cancer Model | Treatment Group | Tumor Volume Change | Reference |
| PC-9 Xenograft (EGFR mutant NSCLC) | Osimertinib (5 mg/kg) + VT104 (10 mg/kg) | Significantly suppressed tumor regrowth compared to Osimertinib alone | |
| HCC827 Xenograft (EGFR mutant NSCLC) | Osimertinib (5 mg/kg) + VT104 (10 mg/kg) | Significantly suppressed tumor regrowth compared to Osimertinib alone |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial IC20: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that inhibits cell growth by 20% (IC20) in the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium supplemented with the IC20 concentration of this compound.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask to ~80% confluency. This may take several passages.
-
Dose Escalation: Once the cells are growing steadily in the initial concentration, double the concentration of this compound in the culture medium.
-
Repeat and Adapt: Repeat the process of monitoring, passaging, and dose escalation. The rate of dose increase can be adjusted based on the cellular response. It may take several months to establish a resistant line.
-
Confirm Resistance: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the parental IC50), confirm the degree of resistance by performing a full dose-response curve and calculating the new IC50 value.
-
Cryopreservation: Cryopreserve the resistant cell line at various passages. To maintain the resistant phenotype, it is recommended to culture the cells in the presence of the final concentration of this compound.
Protocol 2: Western Blot for p-ERK1/2 Activation
This protocol details the detection of phosphorylated ERK1/2 as a marker for MAPK pathway activation.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the parental and resistant cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This protocol is for assessing the interaction between YAP and TEAD and the disruptive effect of this compound.
Materials:
-
Cancer cell line expressing YAP and TEAD
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-TEAD)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (e.g., anti-YAP and anti-TEAD)
Procedure:
-
Cell Treatment: Treat cells with either DMSO (vehicle) or this compound for the desired time.
-
Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-TEAD antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against YAP and TEAD. A decrease in the amount of YAP co-immunoprecipitated with TEAD in the this compound-treated sample compared to the control indicates disruption of the interaction.
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: MAPK pathway activation as a resistance mechanism to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperation between the Hippo and MAPK pathway activation drives acquired resistance to TEAD inhibition - PMC [pmc.ncbi.nlm.nih.gov]
(R)-VT104 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-VT104, a potent and orally active pan-TEAD auto-palmitoylation inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the transcriptional enhancer associate domain (TEAD) family of transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4).[1][2] It functions by binding to a lipid pocket on TEAD proteins, which prevents their auto-palmitoylation.[3] This post-translational modification is crucial for the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1] By blocking TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD complex, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is characterized as a pan-TEAD palmitoylation inhibitor, meaning it acts on all four TEAD homologues (TEAD1-4). While it is a potent inhibitor of TEAD palmitoylation, detailed information regarding its broader off-target profile against a wide range of kinases or other protein families is not extensively detailed in the provided search results. The primary characterization of its selectivity has been within the TEAD family, where it is shown to be a pan-inhibitor, in contrast to other molecules like VT103 which are TEAD1-selective.
Q3: Are there any known off-target effects or toxicities associated with this compound?
A3: In a preclinical study using a human mesothelioma NCI-H226 CDX model, daily oral administration of this compound at 10 mg/kg resulted in tumor regression, but the animals stopped gaining body weight. This suggests a potential for on-target or off-target toxicity at higher doses. However, at a lower dose of 3 mg/kg, the compound still demonstrated significant anti-tumor efficacy without affecting body weight gain.
A clinical trial with a similar first-in-class YAP/TEAD inhibitor, VT3989, showed that the drug was generally well-tolerated. The most common adverse events were reversible albuminuria (increased protein in the urine), peripheral edema, fatigue, and nausea. These findings may provide insights into the potential clinical side effect profile of targeting the TEAD pathway.
Q4: How can potential in vivo toxicity of this compound be mitigated?
A4: Based on preclinical data, a primary strategy to mitigate the observed toxicity (lack of body weight gain) is dose optimization. In the NCI-H226 CDX model, reducing the daily oral dose from 10 mg/kg to 3 mg/kg alleviated the impact on body weight while maintaining strong anti-tumor activity. Therefore, it is recommended to perform a dose-response study to identify the optimal therapeutic window for your specific model, balancing efficacy with tolerability.
Q5: What are the known mechanisms of resistance to this compound?
A5: Research has identified that hyperactivation of the MAPK pathway can confer resistance to TEAD inhibitors like this compound. This resistance mechanism involves the reinstatement of a subset of YAP/TAZ target gene expression, effectively bypassing the inhibition of TEAD. Mutations in genes such as NF1 and SOCS3, which are negative regulators of the MAPK and JAK/STAT pathways, respectively, have been shown to induce resistance to TEAD palmitoylation inhibitors.
Q6: Are there any strategies to overcome resistance to this compound?
A6: Given that MAPK pathway hyperactivation can lead to resistance, a potential strategy to overcome this is through combination therapy. Studies have shown that the combined inhibition of TEAD and the MAPK kinase MEK can synergistically block the proliferation of multiple cancer cell lines. Therefore, in experimental models where resistance to this compound is observed or anticipated, co-treatment with a MEK inhibitor could be a viable approach to enhance the anti-tumor effects.
Troubleshooting Guides
Issue 1: Suboptimal efficacy in vitro.
-
Question: I am not observing the expected anti-proliferative effects of this compound in my cell line. What could be the reason?
-
Answer:
-
Cell Line Sensitivity: The sensitivity to this compound can vary significantly between cell lines. It is most effective in cell lines with a dysregulated Hippo pathway, such as those with NF2 mutations. Confirm the Hippo pathway status of your cell line.
-
Drug Concentration and Treatment Duration: Ensure that you are using an appropriate concentration range and treatment duration. A concentration range of up to 3 µM has been suggested for cellular use. A time course experiment is also recommended to determine the optimal treatment duration.
-
Mechanism of Resistance: Your cell line may have intrinsic resistance mechanisms, such as pre-existing MAPK pathway activation. Consider performing a western blot to check the phosphorylation status of ERK as an indicator of MAPK pathway activity.
-
Issue 2: In vivo toxicity observed.
-
Question: My mice are losing weight or showing other signs of toxicity after treatment with this compound. What should I do?
-
Answer:
-
Dose Reduction: As observed in preclinical studies, higher doses of this compound (e.g., 10 mg/kg) can lead to a lack of body weight gain. The first step should be to lower the dose. A dose of 3 mg/kg was shown to be effective and well-tolerated in a mesothelioma xenograft model.
-
Dosing Schedule: Consider modifying the dosing schedule. For example, intermittent dosing (e.g., every other day) might reduce toxicity while maintaining efficacy.
-
Vehicle and Formulation: Ensure that the vehicle used for formulation is well-tolerated. A common formulation is 5% DMSO + 10% Solutol + 85% D5W for oral administration.
-
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of this compound in Mesothelioma Cell Lines
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| NCI-H2373 | 26 |
| NCI-H2052 | 33 |
| ACC-MESO-1 | 20 |
| ZL34 | 46 |
| SDM103T2 | 60 |
| JU77 | 70 |
| Mero-48a | 98 |
| ZL55 | 101 |
| Mero-14 | 124 |
| ONE58 | 135 |
| Mero-83 | 214 |
| ZL5 | 236 |
| Mero-82 | 243 |
| Mero-95 | 303 |
| Mero-41 | 984 |
| ACC-MESO-4 | 1098 |
| SPC111 | 1945 |
| SPC212 | >3000 |
| NO36 | >3000 |
| Mero-84 | >3000 |
| Mero-25 | >3000 |
| NCI-H28 | >3000 |
| NCI-H2452 | >3000 |
| MSTO-211H | >3000 |
| HMMME | >3000 |
(Data sourced from The Chemical Probes Portal)
Table 2: In Vivo Efficacy of this compound in NCI-H226 CDX Model
| Dose (oral, daily) | Tumor Growth Inhibition (TGI) | Effect on Body Weight |
| 10 mg/kg | 103.67% (regression) | Stopped gaining weight |
| 3 mg/kg | 102.49% (regression) | No effect on weight gain |
| 1 mg/kg | 87.12% | Not specified |
(Data sourced from Tang et al., Mol Cancer Ther, 2021)
Experimental Protocols
1. Cell Viability Assay (General Protocol)
-
Objective: To determine the GI50 (concentration that causes 50% growth inhibition) of this compound in a panel of cell lines.
-
Methodology:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as AlamarBlue, CellTiter-Glo, or by fixing and staining with crystal violet.
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value using a non-linear regression analysis.
-
2. In Vivo Tumor Xenograft Study (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
-
Methodology:
-
Implant tumor cells (e.g., NCI-H226) subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the formulation of this compound (e.g., in 5% DMSO + 10% Solutol + 85% D5W).
-
Administer this compound orally at the desired doses (e.g., 1, 3, 10 mg/kg) daily. Administer vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) to assess efficacy.
-
Visualizations
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
Caption: Workflow for troubleshooting in vivo toxicity of this compound.
Caption: MAPK pathway-mediated resistance to this compound.
References
Technical Support Center: Improving the Bioavailability of (R)-VT104 in Animal Models
Welcome to the technical support center for researchers working with (R)-VT104. This guide provides troubleshooting advice and detailed protocols to help you optimize the oral bioavailability of this compound in your animal models. While this compound, a potent and orally active YAP/TAZ inhibitor, has demonstrated high oral bioavailability (78%) and a long half-life (24 hours) in mice, this document addresses scenarios where bioavailability may be lower than expected or further enhancement is desired.[1][2]
Frequently Asked Questions (FAQs)
FAQ 1: My observed oral bioavailability for this compound is lower than expected in my mouse model. What are the potential causes and troubleshooting steps?
Several factors in your experimental setup could be contributing to lower-than-expected bioavailability. Consider the following troubleshooting steps:
-
Vehicle Selection and Formulation: this compound is a lipophilic compound.[3][4] Ensure it is fully solubilized in the dosing vehicle. For preclinical studies in mice, a common formulation is a suspension or solution in a vehicle like 5% DMSO + 10% Solutol + 85% D5W (5% dextrose in water).[2] Inadequate solubilization or precipitation of the compound upon administration can significantly reduce absorption.
-
Dosing Procedure: Ensure accurate oral gavage technique to avoid accidental administration into the lungs. The volume of administration should be appropriate for the size of the animal to prevent gastrointestinal distress.
-
Animal Health and Fasting Status: The health of the animals can impact gastrointestinal function. Ensure animals are healthy and acclimatized to their environment. The presence of food can significantly alter the absorption of lipophilic drugs; therefore, a consistent fasting period (typically 12 hours before dosing) is recommended for pharmacokinetic studies to reduce variability.
Troubleshooting Workflow for Low Bioavailability
Below is a workflow to help diagnose and address potential issues with low bioavailability of this compound.
Caption: Troubleshooting workflow for low bioavailability of this compound.
FAQ 2: How do I choose the most appropriate animal model for my this compound bioavailability study?
The choice of animal model is critical for obtaining data that can be predictive of human pharmacokinetics. Mice and rats are commonly used in early preclinical studies due to their small size and ease of handling. However, there are significant physiological differences between species.
| Animal Model | Key Gastrointestinal Features | Advantages | Disadvantages |
| Mouse | High metabolic rate, lacks a gallbladder (in some strains). | Small size, low compound requirement, availability of transgenic models. | High first-pass metabolism, may not be predictive for all compounds. |
| Rat | Similar ADME profile to humans for some compounds, lacks a gallbladder. | Larger blood volume than mice, well-characterized model. | Differences in gut pH and transit time compared to humans. |
| Dog (Beagle) | Similar GI anatomy and physiology to humans. | Good model for oral absorption studies. | Ethical considerations, higher cost and compound requirement. |
| Pig (Minipig) | GI tract is highly similar to humans. | Considered a good predictive model for human oral bioavailability. | High cost, large size, and specialized housing requirements. |
Recommendation: For initial screening and proof-of-concept studies with this compound, mice and rats are suitable models. For more definitive preclinical studies intended to support clinical development, dogs or minipigs may provide more translatable data.
FAQ 3: What are the primary formulation strategies to enhance the bioavailability of a lipophilic compound like this compound?
For lipophilic compounds with poor aqueous solubility, several formulation strategies can improve oral absorption. Key approaches include:
-
Micronization: Reducing the particle size of the drug increases the surface area available for dissolution.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier at a molecular level can enhance solubility and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.
Decision Tree for Formulation Strategy Selection
Caption: Decision tree for selecting a bioavailability enhancement strategy.
FAQ 4: Can you provide a protocol for preparing a solid dispersion of this compound?
Solid dispersions can be prepared by various methods, with the solvent evaporation method being common in a laboratory setting.
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Carrier Selection: Choose a hydrophilic carrier. Common examples are listed in the table below.
-
Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like DSC and XRD.
| Carrier Type | Examples |
| Polymers | Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC) |
| Sugars | Mannitol, Sorbitol |
| Acids | Citric acid |
FAQ 5: How can I formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS)?
SEDDS are an effective way to improve the oral absorption of lipophilic drugs. The formulation process involves selecting an appropriate oil, surfactant, and co-surfactant.
Experimental Protocol: Formulation of this compound SEDDS
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Labrafac™, Capryol™), surfactants (e.g., Cremophor® RH40, Tween® 80), and co-surfactants (e.g., Transcutol®, PEG 200).
-
Pseudo-Ternary Phase Diagram Construction:
-
Select the oil, surfactant, and co-surfactant in which the drug has the highest solubility.
-
Prepare mixtures of the surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, mix with the oil at various weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Add a known amount of each mixture to a fixed volume of water with gentle stirring.
-
Observe the formation of an emulsion and plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Drug Loading: Dissolve this compound in the optimized SEDDS formulation.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size, and in vitro drug release.
Principle of Self-Emulsifying Drug Delivery Systems (SEDDS)
Caption: Mechanism of bioavailability enhancement by SEDDS.
FAQ 6: What is micronization and how can it be applied to this compound?
Micronization is the process of reducing the average diameter of a solid material's particles. For poorly soluble drugs, reducing particle size increases the surface-area-to-volume ratio, which can lead to a higher dissolution rate and improved bioavailability.
Experimental Protocol: Micronization
-
Milling Technique: Jet milling is a common technique for pharmaceutical micronization as it can achieve particle sizes in the low-micron range without significant heat generation.
-
Process:
-
The this compound powder is fed into the jet mill.
-
High-velocity jets of compressed air or nitrogen cause particles to collide with each other, leading to size reduction.
-
A classifier within the mill separates particles of the desired size.
-
-
Characterization: The resulting micronized powder should be characterized for particle size distribution (e.g., using laser diffraction), morphology (e.g., by scanning electron microscopy), and dissolution rate.
| Parameter | Before Micronization | After Micronization | Expected Improvement in Bioavailability |
| Particle Size | > 10 µm | < 5 µm | 1.5 - 3 fold (Illustrative) |
| Surface Area | Low | High | |
| Dissolution Rate | Slow | Fast |
FAQ 7: How does the prandial state (fed vs. fasted) of the animal affect the bioavailability of this compound?
The presence of food can have a significant effect on the bioavailability of lipophilic drugs, often referred to as a "positive food effect."
-
Increased Solubilization: Food, particularly high-fat meals, stimulates the secretion of bile salts and lipids, which can enhance the solubilization of lipophilic compounds like this compound.
-
Delayed Gastric Emptying: Food can delay the transit of the drug from the stomach to the small intestine, providing a longer time for dissolution.
-
Increased Splanchnic Blood Flow: Food intake increases blood flow to the gastrointestinal tract, which can enhance drug absorption.
Recommendation: To ensure reproducibility in your experiments, it is crucial to standardize the feeding conditions. For most preclinical pharmacokinetic studies, a fasted state is preferred to minimize variability. If you are investigating the potential for a food effect, you can include a fed group in your study design, ensuring the meal composition is consistent.
FAQ 8: What is a standard protocol for an in vivo pharmacokinetic study to assess the oral bioavailability of this compound in mice?
A well-designed pharmacokinetic study is essential for accurately determining the oral bioavailability of this compound.
Experimental Workflow for a Mouse Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study in mice.
Calculation of Oral Bioavailability (F%)
Oral bioavailability is calculated using the following formula:
F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Where:
-
AUCoral is the area under the plasma concentration-time curve after oral administration.
-
AUCIV is the area under the plasma concentration-time curve after intravenous administration.
-
Doseoral is the dose administered orally.
-
DoseIV is the dose administered intravenously.
References
Cell line-specific responses to (R)-VT104 treatment
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for experiments involving the TEAD auto-palmitoylation inhibitor, (R)-VT104. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and quantitative data on cell line-specific responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[1] It functions by binding non-covalently to a central lipid pocket within the TEAD protein, which prevents the critical post-translational modification known as auto-palmitoylation.[2][3] This modification is essential for the stabilization of TEAD proteins and their interaction with the transcriptional co-activators YAP and TAZ.[4][5] By inhibiting TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD complex, leading to the suppression of downstream gene transcription responsible for cell proliferation and survival.
Q2: Why do different cell lines show varied sensitivity to this compound?
A2: The sensitivity of cancer cell lines to this compound is often linked to the status of the Hippo signaling pathway. The primary function of the Hippo pathway is to suppress the activity of YAP and TAZ. In cancers with mutations in upstream Hippo pathway components, such as NF2 (which encodes the Merlin protein), the pathway is inactivated. This leads to constitutive nuclear localization and activity of YAP/TAZ, making the cells dependent on the YAP/TAZ-TEAD transcriptional program for their growth and survival. Consequently, cell lines with such mutations (e.g., NF2-deficient mesothelioma) are often highly sensitive to this compound treatment. Conversely, cells with a functional Hippo pathway or those that do not rely on YAP/TAZ-TEAD signaling for proliferation may be resistant.
Q3: What are the key downstream target genes of the YAP/TAZ-TEAD complex that I can measure?
A3: The most well-characterized and commonly measured transcriptional targets of the YAP/TAZ-TEAD complex are Connective Tissue Growth Factor (CTGF) and Cysteine-Rich Angiogenic Inducer 61 (CYR61). Measuring the mRNA levels of these genes via quantitative PCR (qPCR) is a standard method to assess the pharmacodynamic effect of this compound on target engagement and pathway inhibition in vitro and in vivo.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The effective concentration of this compound is highly cell line-dependent. For sensitive cell lines, such as the NF2-mutant mesothelioma cell line NCI-H226, the GI50 (concentration for 50% growth inhibition) is in the low nanomolar range (e.g., 16 nM). However, for less sensitive or resistant lines, concentrations up to 3 µM may be tested. It is always recommended to perform a dose-response curve (e.g., from 1 nM to 3 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Signaling Pathway and Mechanism
The diagram below illustrates the Hippo signaling pathway and the mechanism of action for this compound. In cells with a dysregulated Hippo pathway (e.g., due to NF2 mutation), the LATS1/2 kinases are inactive, allowing YAP/TAZ to translocate to the nucleus. There, they bind to TEAD transcription factors to drive oncogenic gene expression. This compound blocks this process by inhibiting TEAD's ability to be palmitoylated, which is a prerequisite for its interaction with YAP/TAZ.
Quantitative Data: Cell Line-Specific Sensitivity
The anti-proliferative activity of this compound varies significantly across different cell lines. The table below summarizes the Growth Inhibition 50 (GI50) values for this compound in a panel of human mesothelioma cell lines, highlighting the range of sensitivities.
| Cell Line | GI50 (nM) | Notes |
| Highly Sensitive | ||
| NCI-H226 | 16 | NF2-mutant |
| ACC-MESO-1 | 20 | |
| NCI-H2373 | 26 | NF2-mutant |
| NCI-H2052 | 33 | |
| ZL34 | 46 | |
| SDM103T2 | 60 | |
| JU77 | 70 | |
| Moderately Sensitive | ||
| Mero-48a | 98 | |
| ZL55 | 101 | |
| Mero-14 | 124 | |
| ONE58 | 135 | |
| Mero-83 | 214 | |
| ZL5 | 236 | |
| Mero-82 | 243 | |
| Mero-95 | 303 | |
| Low Sensitivity / Resistant | ||
| Mero-41 | 984 | |
| ACC-MESO-4 | 1098 | |
| SPC111 | 1945 | |
| SPC212 | >3000 | |
| NO36 | >3000 | |
| Mero-84 | >3000 | |
| Mero-25 | >3000 | |
| NCI-H28 | >3000 | |
| NCI-H2452 | >3000 | |
| MSTO-211H | >3000 | |
| HMMME | >3000 | |
| Data sourced from the Chemical Probes Portal. |
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Problem 1: No or weak anti-proliferative effect observed in my cell line.
| Possible Cause | Recommended Solution |
| Cell line is not dependent on YAP/TAZ-TEAD signaling. | Verify the Hippo pathway status of your cell line. Sensitive lines often have mutations in genes like NF2. Consider using a positive control cell line known to be sensitive, such as NCI-H226. |
| Drug concentration is too low. | Perform a full dose-response experiment, titrating this compound up to at least 3 µM to determine the IC50/GI50 value for your specific cell line. |
| Acquired resistance. | Cells can develop resistance to TEAD inhibitors. This may involve hyperactivation of the MAPK or JAK-STAT signaling pathways. Consider combination therapy with a MEK inhibitor if resistance is suspected. |
| Incorrect assay duration. | The anti-proliferative effects of this compound may take several days to become apparent. Ensure your cell viability assay is run for a sufficient duration (e.g., 4-7 days), allowing for multiple cell doubling times. |
Problem 2: How can I confirm that this compound is engaging its target in my cells?
| Verification Method | Expected Outcome with Effective Treatment |
| Measure YAP/TAZ target gene expression. | A significant, dose-dependent decrease in the mRNA levels of genes like CTGF and CYR61 as measured by qPCR. This is a direct indicator of pathway inhibition. |
| Assess TEAD palmitoylation. | A specialized cell-based assay can measure the level of TEAD palmitoylation. Treatment with this compound should inhibit the incorporation of a palmitate analogue into TEAD proteins. |
| Co-Immunoprecipitation (Co-IP). | Perform Co-IP of endogenous TEAD1 or TEAD4 and immunoblot for YAP/TAZ. Effective treatment should reduce the amount of YAP/TAZ that co-precipitates with TEAD. |
Below is a logical workflow for troubleshooting a lack of response to this compound treatment.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used to evaluate this compound and similar compounds.
Objective: To determine the dose-dependent effect of this compound on cell viability and calculate the GI50/IC50 value.
Materials:
-
Cell line of interest
-
Complete growth medium
-
96-well white, clear-bottom tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the assay duration (typically 5-7 days). The optimal seeding density must be determined empirically for each cell line.
-
Compound Preparation: Prepare a serial dilution series of this compound in complete growth medium. A common approach is a 10-point, 3-fold serial dilution starting from a top concentration of 3 µM. Include a DMSO-only vehicle control.
-
Treatment: After allowing cells to adhere overnight (18-24 hours), replace the medium with the medium containing the this compound serial dilutions or vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 5 to 7 days) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the DMSO vehicle control (representing 100% viability) and plot the results as percent viability versus log-transformed drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the GI50/IC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for measuring changes in the expression of YAP/TAZ-TEAD target genes like CTGF and CYR61.
Objective: To confirm target engagement by quantifying the downregulation of downstream transcriptional targets following this compound treatment.
Materials:
-
Cells treated with this compound or DMSO vehicle for a specified time (e.g., 4 to 24 hours).
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix)
-
qPCR primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound and a DMSO control for 4-24 hours.
-
RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare qPCR reactions in triplicate for each sample and primer set. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.
-
Include no-template controls to check for contamination.
-
-
Thermal Cycling: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative change in gene expression using the delta-delta Ct (ΔΔCt) method. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene for each sample (ΔCt). Then, normalize the ΔCt of the treated samples to the ΔCt of the DMSO control samples (ΔΔCt).
-
The fold change in expression is calculated as 2-ΔΔCt.
-
References
Addressing inconsistencies in (R)-VT104 experimental results
Welcome to the technical support center for (R)-VT104. This resource is designed for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research with this potent and selective TEAD auto-palmitoylation inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during experiments with this compound, helping you to identify and resolve inconsistencies in your results.
Q1: My this compound is not dissolving properly. How should I prepare my stock and working solutions?
A1: Solubility issues are a common source of experimental variability. This compound has limited aqueous solubility.
-
For in vitro experiments:
-
Prepare stock solutions in 100% fresh, anhydrous DMSO.[1] Vendors suggest concentrations up to 84 mg/mL (199.79 mM) in DMSO.[1] Sonication may be required to fully dissolve the compound.
-
Troubleshooting: If you observe precipitation, try warming the solution gently. Ensure your DMSO is not old or has absorbed moisture, as this can reduce solubility.[1] For cell-based assays, it is recommended to prepare a stock solution at least 1000 times higher than the final working concentration to minimize the final DMSO concentration in your cell culture media.
-
-
For in vivo experiments:
-
A common formulation is a three-part mixture. For example, to prepare a 1 mL working solution, you can add 50 µL of a concentrated DMSO stock solution to 400 µL of PEG300, mix until clear, then add 50 µL of Tween80, mix again until clear, and finally add 500 µL of ddH₂O.[1] Another suggested vehicle is 5% DMSO + 10% Solutol + 85% D5W.
-
Alternatively, for oral gavage, a suspension can be made in corn oil.[1]
-
Crucially, these mixed formulations should be used immediately for optimal results.
-
Q2: I am observing significant variability in the anti-proliferative effects of this compound across different cell lines. What could be the reason?
A2: The efficacy of this compound is highly dependent on the genetic background of the cell line.
-
This compound is most effective in cell lines with a dysregulated Hippo pathway , particularly those with NF2 mutations or deficiency.
-
Resistance Mechanisms: Studies have shown that mutations in other genes can confer resistance to TEAD inhibitors, including this compound. These include loss-of-function mutations in NF1, VGLL4, and SOCS3.
-
MAPK Pathway Activation: Hyperactivation of the MAPK pathway can also lead to resistance against TEAD inhibitors by reinstating the expression of a subset of YAP/TAZ target genes. Therefore, the status of the MAPK pathway in your cell line could influence the observed efficacy.
-
TEAD Isoform Specificity: While this compound is a pan-TEAD inhibitor, the different TEAD isoforms may have distinct roles in different cellular contexts.
Q3: My downstream gene expression analysis (e.g., qPCR for CTGF, CYR61) after this compound treatment is showing inconsistent or unexpected results. Why might this be?
A3: Inconsistent downstream effects can be due to several factors:
-
Sub-optimal Compound Activity: Ensure your this compound is fully dissolved and used at an effective concentration. Refer to the provided protocols for guidance.
-
Cell Density: The Hippo pathway is sensitive to cell density. Ensure you are seeding cells at a consistent density across experiments and that your cells are in the exponential growth phase when treated.
-
Cofactor Switching: Some TEAD inhibitors can induce a "cofactor switch," where TEAD proteins preferentially bind to the transcriptional repressor VGLL4 instead of the co-activators YAP/TAZ. This can lead to a different transcriptional output than simple inhibition of YAP/TAZ-mediated activation. The expression level of VGLL4 in your cells could therefore influence the outcome.
-
Off-Target Effects: While this compound is selective, at very high concentrations, off-target effects cannot be ruled out. It is crucial to perform dose-response experiments to determine the optimal concentration range.
Q4: How should I store my this compound to ensure its stability and activity?
A4: Proper storage is critical for maintaining the potency of this compound.
-
Solid Compound: Store the powder at -20°C for up to 3 years.
-
Stock Solutions in DMSO: Aliquot your stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6-12 months or at -20°C for up to 1 month.
Data Presentation
Table 1: In Vitro Anti-Proliferation Activity of this compound in Mesothelioma Cell Lines
| Cell Line | NF2 Status | GI₅₀ (nM) |
| NCI-H226 | Deficient | 16 |
| NCI-H2373 | Mutant | 26 |
| Mero-48a | Not specified | 98 |
| SDM103T2 | Not specified | 60 |
| NCI-H2052 | Mutant | 33 |
| ACC-MESO-1 | Not specified | 20 |
| ZL34 | Not specified | 46 |
| JU77 | Not specified | 70 |
| Mero-95 | Not specified | 303 |
| ZL55 | Not specified | 101 |
| ZL5 | Not specified | 236 |
| Mero-82 | Not specified | 243 |
| ONE58 | Not specified | 135 |
| Mero-14 | Not specified | 124 |
| Mero-83 | Not specified | 214 |
| Mero-41 | Not specified | 984 |
| SPC111 | Not specified | 1945 |
| SPC212 | Wild-Type | >3000 |
| NO36 | Wild-Type | >3000 |
| Mero-84 | Wild-Type | >3000 |
| ACC-MESO-4 | Not specified | 1098 |
| Mero-25 | Wild-Type | >3000 |
| NCI-H28 | Wild-Type | >3000 |
| NCI-H2452 | Wild-Type | >3000 |
| MSTO-211H | Wild-Type | >3000 |
| HMMME | Not specified | >3000 |
Data compiled from publicly available information.
Table 2: In Vivo Efficacy of this compound in a Human Mesothelioma CDX Model (NCI-H226)
| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (TGI) | Body Weight Effect |
| 10 | 103.67% (regression) | Stopped gaining weight |
| 3 | 102.49% (regression) | No effect on weight gain |
| 1 | 87.12% | Not specified |
Data compiled from publicly available research.
Experimental Protocols
Protocol 1: Cell-Based TEAD Auto-Palmitoylation Assay
This assay is used to determine if this compound inhibits the palmitoylation of TEAD proteins within a cellular context.
-
Cell Culture and Transfection:
-
Plate HEK293T cells and allow them to adhere.
-
Transfect the cells with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
-
Compound Treatment and Metabolic Labeling:
-
After 24 hours, treat the cells with varying concentrations of this compound or DMSO (vehicle control).
-
Concurrently, add alkyne palmitate to the culture medium to a final concentration of 100 µM.
-
Incubate for an additional 20 hours.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., 50 mmol/L Tris pH 7.5, 150 mmol/L NaCl, 1% Triton-X100, supplemented with protease and phosphatase inhibitors).
-
Clarify the lysates by centrifugation.
-
Incubate the supernatant with an anti-Myc antibody overnight at 4°C.
-
Add Protein A/G beads to precipitate the Myc-TEAD proteins.
-
-
Click Chemistry and Western Blotting:
-
Wash the beads to remove unbound proteins.
-
Perform a click chemistry reaction by adding biotin-azide to the beads to conjugate biotin to the alkyne-palmitate-labeled TEAD proteins.
-
Elute the proteins from the beads and resolve them by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect palmitoylated TEAD using streptavidin-HRP and total TEAD using an anti-TEAD or anti-Myc antibody.
-
Protocol 2: Immunofluorescence Staining for YAP/TAZ Localization
This protocol can be used to visualize the effect of this compound on the nuclear localization of YAP/TAZ.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
-
Blocking and Staining:
-
Block the cells with 3% BSA in PBS for 1-2 hours at room temperature.
-
Incubate with a primary antibody against YAP or TAZ overnight at 4°C.
-
Wash the cells and incubate with an Alexa Fluor-conjugated secondary antibody for 2-3 hours at room temperature.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Capture images using a confocal microscope.
-
Visualizations
Caption: this compound inhibits TEAD auto-palmitoylation, preventing YAP/TAZ binding.
Caption: Troubleshooting workflow for this compound experimental inconsistencies.
References
Technical Support Center: (R)-VT104 Preclinical Toxicity Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of (R)-VT104 during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by binding to the central lipid pocket of TEAD proteins (TEAD1-4), which prevents their auto-palmitoylation.[1][3] This disruption of TEAD auto-palmitoylation is crucial as it blocks the interaction between TEAD and its co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1] The YAP/TAZ-TEAD complex is a key downstream effector of the Hippo signaling pathway, which plays a critical role in regulating organ size, cell proliferation, and apoptosis. By inhibiting the formation of this complex, this compound effectively suppresses the transcription of target genes that drive tumor growth and proliferation.
Q2: What are the known or potential on-target toxicities of this compound and other TEAD inhibitors?
Given the critical role of the Hippo-YAP/TAZ-TEAD pathway in normal tissue homeostasis and regeneration, on-target toxicities are an important consideration. Preclinical and clinical studies of TEAD inhibitors have highlighted potential effects on:
-
Kidney: The Hippo pathway is involved in kidney development and repair. Inhibition of this pathway may therefore pose a risk of kidney toxicity. Low-grade proteinuria has been observed in preclinical models of some TEAD inhibitors.
-
Cardiovascular System: While less defined, the Hippo pathway's role in cardiac development and response to injury suggests that cardiovascular function should be monitored.
-
Tissue Repair: Since YAP and TAZ are important for the amplification of progenitor cells during tissue renewal and regeneration, their inhibition could potentially impair the body's ability to recover from tissue injury.
Q3: What were the observed toxicities of VT104 in preclinical studies?
A key preclinical study in a mouse xenograft model of mesothelioma provided initial insights into the dose-dependent toxicity of VT104. While daily oral administration of both 3 mg/kg and 10 mg/kg of VT104 resulted in significant tumor regression, a notable difference in tolerability was observed. Animals receiving the 10 mg/kg dose stopped gaining body weight during the treatment period, whereas the 3 mg/kg dose had no effect on body weight gain, while still demonstrating strong antitumor efficacy. This suggests a dose-dependent toxicity profile where body weight change is a key indicator.
Troubleshooting Guides
Issue 1: Body Weight Loss or Lack of Weight Gain in Experimental Animals
Symptoms:
-
A statistically significant decrease in the average body weight of the treatment group compared to the vehicle control group.
-
Stagnation of body weight gain in growing animals in the treatment group.
-
Individual animals showing a weight loss of over 15-20%.
Possible Causes:
-
On-target toxicity: Inhibition of the Hippo pathway may affect homeostasis in tissues with high cell turnover, such as the gastrointestinal tract, leading to reduced nutrient absorption or general malaise.
-
Off-target toxicity: The compound may have unintended effects on other cellular targets.
-
Formulation or vehicle effects: The vehicle used to dissolve and administer this compound may have its own toxicity.
-
Stress: Handling, dosing procedures, or tumor burden can cause stress and subsequent weight loss.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Confirm and Quantify Weight Change | Compare the average body weight of the treatment group to the vehicle control group daily. Individual animal weights should also be tracked. |
| 2 | Dose De-escalation | Reduce the dose of this compound. A dose that maintains efficacy while minimizing weight loss should be sought. |
| 3 | Evaluate Dosing Schedule | Consider intermittent dosing (e.g., one week on, one week off) instead of continuous daily dosing. This can help reduce toxicity while maintaining efficacy. |
| 4 | Assess Animal Well-being | Perform daily clinical observations for signs of distress, such as changes in posture, activity, or grooming. Provide nutritional support with high-energy dietary supplements if necessary. |
| 5 | Vehicle Control Group Analysis | Scrutinize the vehicle control group for any signs of toxicity. If observed, consider reformulating this compound in a different, more inert vehicle. |
| 6 | Necropsy and Histopathology | At the end of the study, or if an animal reaches a humane endpoint, perform a full necropsy and histopathological analysis of key organs to identify any tissue damage. |
Issue 2: Suspected Kidney Toxicity
Symptoms:
-
Elevated serum creatinine or Blood Urea Nitrogen (BUN) levels.
-
Presence of protein in the urine (proteinuria).
-
Histopathological changes in the kidney observed at necropsy.
Possible Causes:
-
On-target inhibition of the Hippo pathway: This pathway is known to be involved in kidney homeostasis and repair.
-
Compound precipitation in renal tubules: Poorly soluble compounds can sometimes precipitate in the kidneys.
-
Off-target effects on renal transporters or other cellular processes.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Urinalysis | Collect urine samples at baseline and throughout the study to monitor for proteinuria. |
| 2 | Serum Chemistry | Collect blood samples to measure serum creatinine and BUN levels, which are indicators of kidney function. |
| 3 | Histopathology of the Kidney | At necropsy, carefully examine the kidneys for any gross abnormalities. Perform histopathological analysis to look for signs of tubular damage, glomerular injury, or interstitial nephritis. |
| 4 | Dose and Schedule Modification | If kidney toxicity is confirmed, implement dose reduction or an intermittent dosing schedule to mitigate the effects. |
| 5 | Formulation Optimization | Consider if the formulation can be optimized to improve solubility and reduce the risk of precipitation. |
Issue 3: Suspected Cardiovascular Toxicity
Symptoms:
-
Changes in heart rate or blood pressure.
-
Elevated cardiac troponin levels in the serum.
-
Cardiac lesions observed during histopathological examination.
Possible Causes:
-
On-target effects: The Hippo pathway plays a role in cardiac development and stress responses.
-
Off-target kinase inhibition: Many small molecule inhibitors can have off-target effects on kinases crucial for cardiac function.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | In-life Cardiovascular Monitoring | If capabilities exist, monitor heart rate and blood pressure in conscious animals using telemetry or other non-invasive methods. |
| 2 | Serum Biomarkers | At designated time points, collect serum to measure cardiac troponin I (cTnI) or T (cTnT), which are sensitive markers of cardiac injury. |
| 3 | Electrocardiography (ECG) | Conduct ECG measurements to assess for any abnormalities in cardiac electrical activity. |
| 4 | Histopathology of the Heart | At necropsy, perform a thorough gross examination of the heart. Conduct histopathological analysis to identify any signs of myocardial damage, inflammation, or fibrosis. |
| 5 | Dose and Schedule Adjustment | If cardiotoxicity is detected, reduce the dose or alter the dosing schedule to determine if the effects are dose-dependent and reversible. |
Data Presentation
Table 1: Summary of this compound Preclinical Efficacy and Tolerability in a Mesothelioma Xenograft Model
| Dose (oral, daily) | Tumor Growth Inhibition (TGI) | Effect on Body Weight | Reference |
| 1 mg/kg | 87.12% (p < 0.001) | No significant effect | |
| 3 mg/kg | 102.49% (p < 0.001) | No effect on body weight gain | |
| 10 mg/kg | 103.67% (p < 0.001) | Stopped body weight gain |
Experimental Protocols
Protocol 1: General Toxicity and Dose-Finding Study in Mice
-
Animal Model: Use an appropriate mouse strain for your cancer model (e.g., immunodeficient mice for xenografts).
-
Group Allocation: Assign animals to a vehicle control group and at least 3 dose level groups of this compound.
-
Dose Selection: Based on existing data, a starting range could be 1, 3, and 10 mg/kg, administered orally once daily.
-
Dosing: Administer the compound or vehicle for a predetermined period (e.g., 21-28 days).
-
Monitoring:
-
Record body weight and tumor volume daily or every other day.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in activity, posture, fur).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (including renal and liver function markers).
-
Perform a full necropsy and collect key organs (liver, kidney, heart, spleen, lungs, etc.) for histopathological analysis.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) can be defined as the highest dose that does not cause significant mortality or more than a 15-20% loss in body weight.
Protocol 2: Specific Assessment of Renal Toxicity
-
Study Design: Can be integrated into the general toxicity study.
-
Sample Collection:
-
Urine: Collect urine at baseline, mid-study, and at termination. Analyze for protein content (proteinuria).
-
Blood: Collect blood at termination for serum creatinine and BUN analysis.
-
-
Histopathology:
-
At necropsy, weigh the kidneys.
-
Fix the kidneys in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A pathologist should examine the slides for any signs of glomerular, tubular, or interstitial damage.
-
Protocol 3: Specific Assessment of Cardiotoxicity
-
Study Design: Can be integrated into the general toxicity study.
-
Sample Collection:
-
Blood: Collect blood at termination for analysis of cardiac troponins (cTnI or cTnT).
-
-
Histopathology:
-
At necropsy, weigh the heart.
-
Fix, process, and stain the heart tissue with H&E.
-
A pathologist should examine the slides for evidence of cardiomyocyte degeneration, necrosis, inflammation, or fibrosis.
-
Visualizations
References
Refining (R)-VT104 treatment schedules for tumor regression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (R)-VT104, a potent and selective pan-TEAD auto-palmitoylation inhibitor. This resource offers frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate the successful design and execution of experiments aimed at refining treatment schedules for tumor regression.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the auto-palmitoylation of all four Transcriptional Enhanced Associate Domain (TEAD) proteins (TEAD1-4)[1][2]. Palmitoylation is a critical post-translational modification required for the stable interaction between TEAD transcription factors and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif)[1][2]. By binding to the central lipid pocket of TEAD proteins, this compound blocks this auto-palmitoylation, thereby disrupting the formation of the YAP/TAZ-TEAD transcriptional complex[1]. This leads to the inhibition of downstream gene transcription responsible for cell proliferation, survival, and tumor growth.
2. What is the recommended formulation and administration route for in vivo studies?
For oral administration in mice, this compound can be formulated in a vehicle consisting of 5% DMSO, 10% Solutol, and 85% D5W. Another described formulation for oral gavage is a suspension in 0.5% methylcellulose and 0.1% Tween 80 in sterile water. It is crucial to ensure the compound is thoroughly suspended before each administration.
3. What is the oral bioavailability and half-life of this compound in mice?
This compound exhibits excellent oral bioavailability and a long half-life in mice. Studies have reported an oral bioavailability (F) of 78% and a half-life (T1/2) of 24.2 hours, making it suitable for once-daily dosing regimens in preclinical models.
4. In which cancer models has this compound shown efficacy?
This compound has demonstrated significant anti-tumor efficacy in preclinical models of cancers with a dysregulated Hippo pathway, particularly in NF2-deficient mesothelioma. It has been shown to inhibit the proliferation of various mesothelioma cell lines and induce tumor regression in human mesothelioma xenograft models. Efficacy has also been reported in models of NF2-null schwannoma and meningioma, as well as showing synergistic effects with EGFR tyrosine kinase inhibitors in EGFR mutation-positive lung cancer.
5. What are the known downstream target genes of the YAP/TAZ-TEAD complex that are inhibited by this compound?
The YAP/TAZ-TEAD complex regulates the expression of numerous genes involved in cell proliferation and survival. Key target genes that are downregulated upon treatment with TEAD inhibitors like this compound include CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-Rich Angiogenic Inducer 61). Other notable target genes include ANKRD1, AREG, MYC, Gli2, Vimentin, and AXL.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected in vitro activity | Compound Solubility/Stability: this compound is soluble in DMSO and ethanol. Improper dissolution or storage can lead to precipitation and reduced effective concentration. | - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - When preparing working solutions, ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%). |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to TEAD inhibitors based on their genetic background and reliance on the Hippo-YAP pathway. | - Confirm that your chosen cell line has a known dysregulation of the Hippo pathway (e.g., NF2 mutation) or high YAP/TAZ activity. - Perform a dose-response curve to determine the IC50 for your specific cell line. | |
| Loss of anti-tumor efficacy in long-term in vivo studies | Development of Resistance: Acquired resistance to TEAD inhibitors can emerge. | - Investigate potential resistance mechanisms. Hyperactivation of the MAPK pathway has been identified as a mechanism of resistance to TEAD inhibitors. - Consider combination therapy. Combining this compound with a MEK inhibitor has been shown to synergistically block proliferation in resistant cells. |
| Unexpected toxicity or adverse effects in animal models | Dose and Schedule: The administered dose may be too high, leading to off-target effects or toxicity. | - In the NCI-H226 CDX model, a 10 mg/kg daily dose resulted in a lack of body weight gain, whereas a 3 mg/kg dose was equally effective for tumor regression without this effect. - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. - Closely monitor animal health, including body weight, throughout the study. |
| Variability in tumor growth inhibition between animals | Tumor Heterogeneity: Inherent biological variability within tumors and between animals can lead to different responses. | - Ensure tumors are of a consistent size at the start of treatment. - Increase the number of animals per group to improve statistical power. |
| Drug Formulation and Administration: Inconsistent preparation or administration of the drug can lead to variable dosing. | - Ensure the this compound formulation is a homogenous suspension and is well-mixed before each gavage. - Use precise oral gavage techniques to ensure accurate dosing. |
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Mesothelioma Cell Lines
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| NCI-H2373 | 26 |
| Mero-48a | 98 |
| SDM103T2 | 60 |
| NCI-H2052 | 33 |
| ACC-MESO-1 | 20 |
| ZL34 | 46 |
| JU77 | 70 |
| Mero-95 | 303 |
| ZL55 | 101 |
| ZL5 | 236 |
| Mero-82 | 243 |
| ONE58 | 135 |
| Mero-14 | 124 |
| Mero-83 | 214 |
| Mero-41 | 984 |
| SPC111 | 1945 |
| ACC-MESO-4 | 1098 |
| (Data sourced from the Chemical Probes Portal) |
Table 2: In Vivo Efficacy of this compound in an NCI-H226 Mesothelioma CDX Model
| Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (TGI) (%) | P-value | Effect on Body Weight |
| 1 | 87.12 | < 0.001 | No effect |
| 3 | 102.49 (regression) | < 0.001 | No effect |
| 10 | 103.67 (regression) | < 0.001 | Stopped gaining weight |
| (Data sourced from Tang et al., Mol Cancer Ther, 2021) |
Experimental Protocols
1. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is adapted from methodologies described in the literature.
-
Cell Plating: Seed cells in a 96-well plate at a density determined to be in the linear range of the assay for your specific cell line. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The top concentration is typically around 3-10 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the luminescence signal against the log of the compound concentration and fitting the data to a dose-response curve.
2. In Vivo Tumor Xenograft Study
This protocol is a generalized workflow based on descriptions of in vivo studies with this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., NCI-H226) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare the this compound formulation and administer it to the treatment groups via oral gavage at the desired dose and schedule (e.g., once daily). The control group should receive the vehicle only.
-
Monitoring: Monitor tumor volume and animal body weight throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis).
-
Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
3. TEAD Auto-palmitoylation Assay
This protocol is based on descriptions of click chemistry-based assays to measure TEAD palmitoylation.
-
Cell Treatment: Treat cells (e.g., HEK293T transfected with a TEAD expression plasmid) with this compound or vehicle control in the presence of an alkyne-functionalized palmitate analog (e.g., alkyne palmitate) for a specified time (e.g., 20-24 hours).
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the TEAD protein of interest using a specific antibody.
-
Click Chemistry Reaction: Perform a copper-catalyzed click chemistry reaction to attach an azide-biotin tag to the alkyne-palmitoylated TEAD protein.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Detection: Detect the biotinylated (palmitoylated) TEAD using streptavidin-HRP and the total amount of immunoprecipitated TEAD using a TEAD-specific antibody.
-
Analysis: Quantify the band intensities to determine the ratio of palmitoylated TEAD to total TEAD in the presence and absence of this compound.
Visualizations
Caption: this compound mechanism of action within the Hippo signaling pathway.
Caption: Workflow for an in vivo xenograft study with this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
Validation & Comparative
Comparative Efficacy of (R)-VT104 and Other TEAD Inhibitors: A Guide for Researchers
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Its dysregulation is a key driver in the development and progression of various cancers.[2][3] The downstream effectors of this pathway, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), act as transcriptional co-activators.[4] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors, driving the expression of genes that promote cell proliferation and survival. This makes the YAP/TAZ-TEAD interaction a prime target for anti-cancer therapies.
(R)-VT104 is a potent, orally active, and selective pan-TEAD inhibitor that disrupts the YAP/TAZ-TEAD interaction by blocking the auto-palmitoylation of TEAD proteins. This guide provides a comparative analysis of the efficacy of this compound against other emerging TEAD inhibitors, supported by preclinical experimental data.
Mechanism of Action: Targeting the TEAD Palmitate Pocket
The interaction between YAP/TAZ and TEAD is dependent on the palmitoylation of a conserved cysteine residue within the TEAD lipid-binding pocket. This post-translational modification is essential for the stabilization of the YAP/TAZ-TEAD complex. Inhibitors like this compound are designed to bind to this central lipid pocket, thereby preventing auto-palmitoylation and consequently disrupting the downstream oncogenic signaling. Other inhibitors may act through different mechanisms, such as directly interfering with the protein-protein interface between YAP and TEAD.
Comparative In Vitro Efficacy of TEAD Inhibitors
The anti-proliferative activity of TEAD inhibitors is commonly assessed across a panel of cancer cell lines, particularly those with known mutations in the Hippo pathway (e.g., NF2-deficient mesothelioma). The half-maximal growth inhibition (GI50) is a key metric for comparison.
| Inhibitor | Target | Cell Line | Mutation | GI50 (nM) | Reference |
| This compound | pan-TEAD | NCI-H226 | NF2-deficient | 16 | |
| NCI-H2373 | NF2-deficient | 26 | |||
| Mero-48a | NF2-deficient | 98 | |||
| NCI-H2052 | NF2-deficient | 33 | |||
| VT103 | TEAD1-selective | NCI-H226 | NF2-deficient | >3000 | |
| NCI-H2373 | NF2-deficient | 100 | |||
| K-975 | pan-TEAD | NCI-H2052 | NF2-deficient | ~100-370 | |
| IAG933 | YAP-TEAD Interface | MSTO-211H | LATS1/2-deficient | <370 | |
| NCI-H226 | NF2-deficient | <370 | |||
| NCI-H2052 | NF2-deficient | <370 | |||
| JM7 | pan-TEAD | NCI-H226 | NF2-deficient | - | |
| MDA-MB-231 | Breast Cancer | - | |||
| OVCAR-8 | Ovarian Cancer | - |
(Note: Direct numerical comparison can be challenging as experimental conditions may vary between studies. GI50 values are indicative of potency.)
Comparative In Vivo Efficacy
The anti-tumor efficacy of TEAD inhibitors is evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Model | Dosing | Outcome | Reference |
| This compound | NCI-H226 CDX | 0.3-3 mg/kg, p.o. | Dose-dependent tumor growth inhibition. | |
| VT103 | NCI-H2373 CDX | - | Significant tumor growth inhibition. | |
| VT3989 * | Human Patients | Various | Partial responses and stable disease observed in patients with mesothelioma and other solid tumors. |
VT3989 is a mechanistically similar TEAD palmitoylation inhibitor that has progressed to clinical trials, providing clinical proof-of-concept for this class of drugs.
Experimental Protocols
Reproducibility and accurate comparison of inhibitor efficacy rely on standardized experimental protocols. Below are methodologies for key assays.
Cell-Free TEAD Palmitoylation Assay
This biochemical assay directly measures the ability of a compound to inhibit TEAD auto-palmitoylation.
-
Incubation: Purified recombinant TEAD protein (e.g., TEAD1-YBD) is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).
-
Reaction Initiation: An alkyne-modified palmitoyl-CoA analog (alkyne-palmitoyl-CoA) is added to the mixture to initiate the palmitoylation reaction.
-
Quenching: The reaction is stopped by adding 1% SDS.
-
Detection: A "click chemistry" reaction is performed using biotin-azide, which attaches biotin to the alkyne-palmitate on TEAD. Palmitoylated TEAD can then be detected via western blot using streptavidin-HRP, while total TEAD is detected with an anti-TEAD antibody.
Cell Proliferation Assay (GI50 Determination)
This assay measures the effect of an inhibitor on cancer cell growth.
-
Cell Seeding: Cancer cells (e.g., NCI-H226) are seeded in multi-well plates (e.g., 96-well or 384-well) and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., a 10-point, threefold dilution starting from 3 µM). Each concentration is tested in replicate.
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 72 hours to 6 days).
-
Viability Measurement: Cell viability is measured using a reagent such as Resazurin or AlamarBlue.
-
Data Analysis: The results are used to plot a dose-response curve, from which the GI50 value (the concentration that causes 50% inhibition of cell growth) is calculated.
Co-Immunoprecipitation (Co-IP)
This assay is used to verify that the inhibitor disrupts the interaction between YAP/TAZ and TEAD in a cellular context.
-
Cell Treatment: Cells are treated with the inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 4 to 24 hours).
-
Lysis: Cells are lysed to extract total cellular proteins.
-
Immunoprecipitation: An antibody targeting TEAD (e.g., a pan-TEAD antibody) is used to pull down TEAD and any interacting proteins from the lysate. An IgG antibody is used as a negative control.
-
Western Blot: The immunoprecipitated samples are analyzed by western blotting, probing for YAP and TEAD to observe whether the amount of YAP co-precipitated with TEAD is reduced in the inhibitor-treated samples compared to the control.
Summary and Future Directions
This compound has demonstrated potent and selective inhibition of the TEAD-YAP/TAZ pathway by preventing TEAD auto-palmitoylation, leading to significant anti-tumor effects in preclinical models of Hippo-dysregulated cancers, particularly NF2-deficient mesothelioma. Comparative data suggests it is among the more potent TEAD palmitoylation inhibitors identified to date. The clinical advancement of mechanistically similar compounds like VT3989 validates TEAD as a druggable target and provides a promising outlook for this class of inhibitors.
Future research will likely focus on overcoming potential resistance mechanisms and exploring combination therapies. For instance, combining TEAD inhibitors with EGFR tyrosine kinase inhibitors has shown promise in lung cancer models. The continued development and rigorous comparison of novel TEAD inhibitors, such as this compound, are crucial for translating the therapeutic potential of Hippo pathway inhibition into effective treatments for patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hippo Pathway Effectors YAP/TAZ-TEAD Oncoproteins as Emerging Therapeutic Targets in the Tumor Microenvironment [mdpi.com]
Validating the Specificity of (R)-VT104 for TEAD Proteins: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-VT104's performance against other alternatives for targeting TEA Domain (TEAD) transcription factors. Supporting experimental data and detailed protocols are presented to validate the specificity of this compound.
This compound is a potent and selective small-molecule inhibitor of TEAD transcription factors.[1] Its mechanism of action involves binding to the central lipid pocket of TEAD proteins, which prevents their auto-palmitoylation.[1][2] This inhibition disrupts the interaction between TEAD and its co-activators, YAP and TAZ, ultimately suppressing the transcription of target genes involved in cell proliferation and survival.[1][3] This guide evaluates the experimental evidence supporting the specificity of this compound for the four human TEAD isoforms (TEAD1-4).
Comparative Analysis of TEAD Inhibitors
To contextualize the performance of this compound, this section compares its activity with other known TEAD inhibitors. The following table summarizes key quantitative data from various biochemical and cellular assays.
| Compound | Target(s) | Assay Type | Measurement | Value | Reference |
| This compound | Pan-TEAD | Thermal Shift Assay (ΔTm) | TEAD1 | 8.6 °C | |
| TEAD2 | 5.4 °C | ||||
| TEAD3 | 8.2 °C | ||||
| TEAD4 | 4.3 °C | ||||
| Cell Proliferation (GI50) | NCI-H226 | 16 nM | |||
| NCI-H2373 | 26 nM | ||||
| VT103 | TEAD1 selective | Thermal Shift Assay (ΔTm) | TEAD1 | 8.3 °C | |
| TEAD2 | 4.1 °C | ||||
| TEAD3 | 1.0 °C | ||||
| TEAD4 | 1.9 °C | ||||
| MRK-A | TEAD1/2 | Thermal Shift Assay (ΔTm) | TEAD1 | 8-12.5 °C | |
| TEAD2 | 0.6-1.5 °C | ||||
| TEAD Reporter Assay (IC50) | MCF7 | 8.4 nM | |||
| DC-TEAD3in03 | TEAD3 selective | Biochemical Assay (IC50) | TEAD3 | 0.16 µM | |
| GAL4-TEAD Reporter (IC50) | TEAD3 | 1.15 µM | |||
| Celastrol | YAP-TEAD Interaction | NanoLuc Biosensor (Kd) | YAP-TEAD | 0.29 µM |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Thermal Shift Assay (TSA)
This biophysical assay measures the change in the melting temperature (Tm) of a target protein upon ligand binding, indicating direct interaction.
-
Protein Preparation: Purified recombinant TEAD1-4 proteins are used.
-
Compound Incubation: TEAD proteins are incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Thermal Denaturation: The protein-ligand mixtures are subjected to a gradual temperature increase in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins.
-
Data Acquisition: Fluorescence is monitored as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Analysis: The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle-treated protein from the Tm of the compound-treated protein. A significant positive ΔTm indicates stabilization of the protein by the compound.
Cell-Free TEAD Palmitoylation Assay
This biochemical assay directly measures the inhibition of TEAD auto-palmitoylation.
-
Reaction Setup: Purified recombinant TEAD protein is incubated with the test compound and a palmitoyl-CoA analog (e.g., alkyne-palmitoyl-CoA).
-
Quenching: The reaction is stopped by adding a solution containing SDS.
-
Click Chemistry: A reporter molecule, such as biotin-azide, is attached to the alkyne-palmitoyl group via a click chemistry reaction.
-
Detection: Palmitoylated TEAD is detected by streptavidin-HRP immunoblotting, while total TEAD protein is detected using an anti-TEAD antibody.
-
Quantification: The ratio of palmitoylated TEAD to total TEAD is determined to assess the inhibitory activity of the compound.
Cell-Based TEAD Palmitoylation Assay
This assay assesses the ability of a compound to inhibit TEAD palmitoylation within a cellular context.
-
Cell Culture and Treatment: Cells expressing TEAD (e.g., HEK293T transfected with Myc-TEAD) are treated with the test compound or DMSO.
-
Metabolic Labeling: Cells are incubated with an alkyne-palmitate probe, which is metabolically incorporated into proteins.
-
Immunoprecipitation: The specific TEAD protein is immunoprecipitated from cell lysates using an appropriate antibody (e.g., anti-Myc).
-
Click Chemistry and Detection: The captured TEAD protein is subjected to a click chemistry reaction with an azide-linked reporter (e.g., biotin-azide), followed by detection with streptavidin-HRP.
Co-Immunoprecipitation (Co-IP)
This assay is used to determine if a compound disrupts the interaction between TEAD and its co-activators YAP/TAZ in cells.
-
Cell Lysis: Cells are treated with the test compound or vehicle and then lysed to release proteins.
-
Immunoprecipitation: An antibody targeting either YAP or TEAD is used to pull down the protein of interest and any associated proteins from the lysate.
-
Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both YAP and TEAD to detect their presence in the complex.
-
Analysis: A reduction in the amount of the co-precipitated protein in the compound-treated sample compared to the control indicates disruption of the protein-protein interaction.
TEAD-Dependent Reporter Assay
This cell-based assay measures the transcriptional activity of the TEAD-YAP/TAZ complex.
-
Cell Line: A reporter cell line is used, which contains a luciferase gene under the control of a promoter with multiple TEAD binding sites.
-
Compound Treatment: The reporter cells are treated with various concentrations of the test compound.
-
Luciferase Assay: After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: A decrease in luciferase activity in compound-treated cells indicates inhibition of TEAD-mediated transcription. A constitutively expressed control reporter (e.g., Renilla luciferase) is often used for normalization.
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
References
In Vivo Showdown: (R)-VT104 versus its S-enantiomer for TEAD Inhibition
A Comparative Guide for Researchers in Oncology and Drug Development
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a significant target in cancer therapy due to its frequent dysregulation in various malignancies.[1] At the core of this pathway's oncogenic output lies the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors. The small molecule VT104 has been identified as a potent pan-TEAD inhibitor that functions by blocking the crucial auto-palmitoylation of TEAD proteins, a post-translational modification essential for their interaction with YAP/TAZ.[1][2][3] This guide provides an in-depth in vivo comparison of the pharmacological activity of the two enantiomers of VT104: the active (R)-enantiomer and its less active S-enantiomer counterpart. For clarity in this guide, and based on the available literature, the potent, biologically active enantiomer is referred to as (R)-VT104 (analogous to VT107), while the significantly less active enantiomer is referred to as the S-enantiomer (analogous to VT106).[2]
Mechanism of Action: A Tale of Two Enantiomers
This compound and its S-enantiomer are designed to bind to the central lipid pocket of TEAD proteins. This binding event sterically hinders the auto-palmitoylation of a conserved cysteine residue within the TEAD protein. This covalent attachment of a palmitate group is a prerequisite for the stable interaction between TEAD and the YAP/TAZ co-activators. By preventing this, this compound effectively disrupts the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of downstream target genes responsible for cell proliferation and survival, such as CTGF and CYR61.
In stark contrast, the S-enantiomer exhibits significantly weaker inhibitory activity against TEAD auto-palmitoylation. This dramatic difference in potency between the two enantiomers underscores the specific and stereoselective nature of the interaction with the TEAD lipid pocket, making the S-enantiomer an ideal negative control for in vitro and in vivo studies to confirm the on-target effects of this compound.
Caption: Signaling pathway of this compound and its S-enantiomer targeting TEAD.
In Vivo Efficacy: A Clear Distinction in Antitumor Activity
The differential activity of the VT104 enantiomers is most pronounced in in vivo models of cancer. Studies in xenograft models of human mesothelioma, a cancer type often characterized by dysregulation of the Hippo pathway, have demonstrated the potent antitumor effects of this compound.
| Parameter | This compound (analogous to VT104/VT107) | S-enantiomer (analogous to VT106) | Reference |
| Tumor Growth Inhibition | Significant dose-dependent inhibition and tumor regression observed. | No significant impact on tumor growth or cell viability. | |
| Effective Dose | 1-3 mg/kg, administered orally once daily, showed significant efficacy. | Not established due to lack of significant in vivo activity. | |
| Pharmacodynamic Effects | Dose-dependent downregulation of TEAD target genes (CTGF, CYR61). | No significant effect on TEAD target gene expression. |
Pharmacokinetic Profile
While comprehensive head-to-head pharmacokinetic data for both enantiomers in the same study is limited, available information for the active enantiomer, this compound, indicates favorable properties for in vivo applications.
| Parameter | This compound (analogous to VT104) | S-enantiomer (analogous to VT106) | Reference |
| Oral Bioavailability | Excellent (F = 78%) | Data not available | |
| Half-life (T1/2) | Long (24.2 hours in mice) | Data not available |
The excellent oral bioavailability and long half-life of this compound contribute to its robust in vivo efficacy with once-daily dosing.
Experimental Protocols
Below are summarized methodologies for key in vivo experiments cited in the comparison of this compound and its S-enantiomer.
In Vivo Efficacy Studies in Xenograft Models
-
Animal Model: NCI-H226 human mesothelioma cell line-derived xenograft (CDX) model in immunocompromised mice.
-
Compound Formulation: Compounds were formulated for oral administration in a vehicle such as 5% DMSO + 10% Solutol + 85% D5W.
-
Dosing Regimen: Once daily oral administration of this compound at doses ranging from 1 to 10 mg/kg. The S-enantiomer was used as a negative control, typically at a comparable dose to the active enantiomer.
-
Efficacy Endpoints: Tumor volume was measured regularly to determine tumor growth inhibition (TGI). Body weight was monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised for qPCR analysis of TEAD target genes (CTGF, CYR61) to confirm target engagement.
Caption: Experimental workflow for in vivo efficacy studies.
Pharmacokinetic Studies
-
Animal Model: Mice.
-
Compound Administration: Intravenous and oral administration of the compounds.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analysis: Compound concentrations in plasma were quantified using LC/MS-MS.
-
Data Analysis: Pharmacokinetic parameters such as bioavailability (F) and half-life (T1/2) were calculated using appropriate software (e.g., Phoenix WinNonlin).
Conclusion
The in vivo comparison of this compound and its S-enantiomer provides a clear demonstration of the stereospecificity required for potent inhibition of the TEAD family of transcription factors. This compound is a highly effective, orally bioavailable inhibitor with significant antitumor activity in preclinical models of mesothelioma. In contrast, its S-enantiomer is largely inactive in vivo, serving as a valuable tool to validate that the observed anti-cancer effects of this compound are due to its on-target inhibition of TEAD auto-palmitoylation. These findings underscore the therapeutic potential of targeting the Hippo-YAP/TAZ-TEAD axis with precisely engineered small molecules like this compound.
References
A Comparative Analysis of (R)-VT104's Anti-Tumor Efficacy Across Diverse Cancer Models
(R)-VT104, a potent and orally bioavailable small-molecule inhibitor of TEAD auto-palmitoylation, has demonstrated significant anti-tumor activity in a range of preclinical cancer models. This guide provides a comprehensive cross-validation of its efficacy, presenting key experimental data, detailed methodologies, and a comparative perspective against alternative therapeutic strategies. The information is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Mechanism of Action: Targeting the Hippo-YAP/TAZ Pathway
This compound functions by inhibiting the auto-palmitoylation of TEA Domain (TEAD) transcription factors. This post-translational modification is crucial for the interaction between TEAD and its co-activators, YAP and TAZ, which are the primary downstream effectors of the Hippo signaling pathway. In many cancers, the Hippo pathway is dysregulated, leading to the nuclear translocation and accumulation of YAP/TAZ. This results in the activation of TEAD-mediated transcription of genes that promote cell proliferation, survival, and tumorigenesis. By blocking TEAD auto-palmitoylation, this compound disrupts the YAP/TAZ-TEAD interaction, thereby suppressing the transcription of these oncogenic genes.
Cross-Validation of Anti-Tumor Activity in Preclinical Models
The anti-tumor effects of this compound have been evaluated in several cancer types known to be driven by Hippo pathway dysregulation.
NF2-Deficient Malignant Mesothelioma
Malignant mesothelioma frequently harbors mutations in the NF2 gene, leading to hyperactivation of the YAP/TAZ-TEAD transcriptional program.
In a cell line-derived xenograft (CDX) model using the NF2-deficient human mesothelioma cell line NCI-H226, orally administered this compound demonstrated potent, dose-dependent anti-tumor activity.[1][2] At well-tolerated doses, this compound not only inhibited tumor growth but also induced tumor regression.[1][2]
| Dose (oral, once daily) | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| 1 mg/kg | 87.12% | Significant tumor growth inhibition | [1] |
| 3 mg/kg | 102.49% | Tumor Regression | |
| 10 mg/kg | 103.67% | Tumor Regression |
Table 1: In Vivo Efficacy of this compound in the NCI-H226 Mesothelioma CDX Model.
NF2-Null Schwannoma and Meningioma
Schwannomas and meningiomas are other tumor types frequently driven by the loss of the NF2 tumor suppressor.
In preclinical models of NF2-null schwannoma and meningioma, this compound (referred to as VT1 in some studies) has been shown to effectively block tumor growth and, in some cases, lead to tumor shrinkage. Treatment with this compound in a genetically engineered mouse model of schwannoma resulted in a significant reduction in tumor cell proliferation.
EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
In EGFR-mutant NSCLC, the Hippo-YAP pathway has been implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs).
Studies have evaluated this compound in combination with the EGFR TKIs afatinib and osimertinib in various EGFR-mutant NSCLC cell lines, including PC-9, HCC827, H1975, and the patient-derived KTOR27 line. The combination of this compound with an EGFR TKI demonstrated a significantly greater tumor-suppressive effect than either agent alone, both in vitro and in vivo. This suggests that targeting the TEAD-YAP axis can overcome resistance mechanisms and enhance the efficacy of standard-of-care EGFR inhibitors.
| Cancer Model | Treatment | Observed Effect | Reference |
| EGFR-mutant NSCLC cell lines | This compound + Afatinib/Osimertinib | Synergistic anti-proliferative and pro-apoptotic effects | |
| EGFR-mutant NSCLC xenografts | This compound + Afatinib/Osimertinib | Enhanced tumor growth inhibition compared to monotherapy |
Table 2: Efficacy of this compound in Combination Therapy for EGFR-Mutant NSCLC.
Comparative Landscape
A direct comparison of this compound with other anti-cancer agents in the same preclinical models is crucial for assessing its relative therapeutic potential.
Comparison with other TEAD Inhibitors
While several TEAD inhibitors are in development, published direct head-to-head in vivo comparisons are limited. However, the potent tumor regression observed with this compound at low oral doses in the NCI-H226 model suggests a favorable pharmacological profile.
Comparison with Standard of Care
-
NF2-Deficient Mesothelioma: The current standard of care for unresectable malignant pleural mesothelioma often involves a combination of chemotherapy (pemetrexed and cisplatin) and immunotherapy (nivolumab and ipilimumab). The preclinical data for this compound suggests a potential new targeted therapy option for the subset of patients with NF2-deficient tumors.
-
EGFR-Mutant NSCLC: The standard of care for first-line treatment of EGFR-mutant NSCLC is osimertinib. The synergistic effect of this compound with EGFR TKIs positions it as a potential combination partner to enhance the efficacy and overcome resistance to the current standard of care.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings.
NCI-H226 Xenograft Model Protocol
-
Cell Culture: NCI-H226 cells are cultured in appropriate media to maintain exponential growth.
-
Cell Preparation: Cells are harvested using Trypsin-EDTA, and a viable cell count is performed. The cell suspension is adjusted to a concentration of 1 x 10^6 cells per 150 µL in a solution containing 50% Matrigel.
-
Animal Model: Athymic BALB/c nude mice (10-12 weeks old) are used for tumor implantation.
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow, and their volumes are monitored regularly. Once the tumors reach an average size of 100-150 mm³, the animals are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral gavage and administered once daily at the specified doses. The control group receives a vehicle solution.
-
Monitoring and Endpoint: Tumor volumes and animal body weights are measured 2-3 times weekly. The study continues for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis, such as measuring the expression of TEAD target genes.
In Vitro Proliferation Assay
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, cells are treated with a serial dilution of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS or CellTiter-Glo® assay, to determine the IC50 value of the compound.
Conclusion
This compound has demonstrated compelling anti-tumor activity across multiple preclinical cancer models, particularly in tumors with a dysregulated Hippo pathway. Its ability to induce tumor regression in NF2-deficient mesothelioma and to synergize with standard-of-care EGFR inhibitors in NSCLC highlights its significant therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer therapies.
References
Synergistic Potential of (R)-VT104 in Combination Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-VT104, a potent and orally bioavailable small molecule inhibitor of TEAD auto-palmitoylation, is emerging as a promising therapeutic agent in oncology. By disrupting the YAP/TAZ-TEAD transcriptional complex, this compound targets a critical signaling nexus in cancer cell proliferation, survival, and resistance. This guide provides a comprehensive comparison of the synergistic effects of this compound with various chemotherapy agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and drug development.
Executive Summary
Preclinical studies have demonstrated that this compound exhibits significant synergistic anti-tumor activity when combined with targeted therapies, particularly EGFR and KRAS inhibitors, in specific cancer types. The primary mechanism underlying this synergy is the suppression of the YAP/TAZ-TEAD-mediated resistance pathways that are often activated in response to treatment with these agents. Emerging evidence also suggests potential synergy with traditional cytotoxic chemotherapy. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visually represent the intricate signaling pathways and experimental workflows.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative data from preclinical studies investigating the synergistic effects of this compound in combination with other chemotherapy agents.
Table 1: Synergistic Effects of this compound with EGFR Tyrosine Kinase Inhibitors (TKIs) in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)
| Cell Line | EGFR TKI | This compound Concentration | Observation | Quantitative Data | Reference |
| KTOR27 (EGFR KDD) | Afatinib | Not specified | Enhanced sensitivity to afatinib | More substantial combined effect than with verteporfin. Combination significantly increased caspase 3/7 activity compared to afatinib alone. | [1] |
| PC-9 (EGFR ex19del) | Osimertinib | Not specified | Enhanced sensitivity to osimertinib | Combination therapy was more effective than osimertinib monotherapy in cell viability assays. Combination significantly increased caspase 3/7 activity compared to osimertinib alone. | [1] |
| HCC827 (EGFR ex19del) | Osimertinib | Not specified | Enhanced sensitivity to osimertinib | Combination therapy was more effective than osimertinib monotherapy in cell viability assays. Combination significantly increased caspase 3/7 activity compared to osimertinib alone. | [1] |
| H1975 (EGFR L858R/T790M) | Osimertinib | Not specified | Overcame resistance to osimertinib | Combination therapy was more effective than osimertinib monotherapy in cell viability assays. | [1] |
Table 2: In Vivo Efficacy of this compound and Osimertinib Combination in EGFR-Mutant NSCLC Xenograft Models
| Xenograft Model | Treatment Groups | Dosing | Outcome | Quantitative Data | Reference |
| PC-9 | Vehicle, this compound (10 mg/kg), Osimertinib (5 mg/kg), Combination | Oral, daily for 14 days | Significantly suppressed tumor regrowth compared to monotherapy | Tumor volume was significantly lower in the combination group compared to the osimertinib alone group (P < 0.05). | [2] |
| HCC827 | Vehicle, this compound (10 mg/kg), Osimertinib (5 mg/kg), Combination | Oral, daily for 14 days | Significantly suppressed tumor regrowth compared to monotherapy | Tumor volume was significantly lower in the combination group compared to the osimertinib alone group (P < 0.05). |
Table 3: Synergistic Effects of TEAD Inhibitors with KRAS G12C Inhibitors
| Cell Line | KRAS G12C Inhibitor | TEAD Inhibitor | Observation | Quantitative Data | Reference |
| UM53 | Adagrasib | This compound | Synergistic enhancement of anti-tumor activity | Combination showed significant synergy in 5-day viability assays with positive Bliss synergy scores. | |
| H2030 | Adagrasib | This compound | Synergistic enhancement of anti-tumor activity | Combination showed significant synergy in 5-day viability assays with positive Bliss synergy scores. |
Table 4: Synergistic Effects of TEAD Inhibitors with 5-Fluorouracil (5-FU) in Diffuse Gastric Cancer (DGC)
| Model | TEAD Inhibitor | Observation | Quantitative Data | Reference |
| DGC Patient-Derived Organoids (PDOs) | VT103 (TEAD1-selective) | Further reduction of PDO viability compared to monotherapy | Synergistic activity observed, including in a chemoresistant PDO. | |
| DGC Xenograft and Orthotopic Models | VT103 | Abrogated primary tumor formation, strongest inhibition with combination | Combination of VT103 and 5-FU showed the most significant tumor growth inhibition. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Synergy Assays
-
Cell Lines and Culture:
-
EGFR-mutant NSCLC cell lines (KTOR27, PC-9, HCC827, H1975) and KRAS G12C-mutant cell lines (UM53, H2030) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a dose-response matrix of this compound and the respective chemotherapy agent (e.g., osimertinib, adagrasib) for 72 to 120 hours.
-
-
Viability Assessment:
-
Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
-
Synergy Analysis:
-
The synergistic effects of the drug combinations were quantified by calculating the Bliss synergy score using software such as SynergyFinder. A score > 0 indicates synergy, a score around 0 indicates an additive effect, and a score < 0 indicates antagonism.
-
Apoptosis Assay
-
Treatment:
-
Cells were seeded in 96-well plates and treated with monotherapy or combination therapy for 48 to 72 hours.
-
-
Caspase Activity Measurement:
-
Caspase-3/7 activity was measured using the Caspase-Glo® 3/7 Assay (Promega) as per the manufacturer's protocol. Luminescence was measured to quantify apoptosis.
-
In Vivo Xenograft Studies
-
Animal Models:
-
Female BALB/c nude mice (5-6 weeks old) were used.
-
-
Tumor Implantation:
-
PC-9 or HCC827 cells were subcutaneously injected into the flank of each mouse.
-
-
Treatment:
-
When tumors reached a palpable size, mice were randomized into treatment groups.
-
This compound (10 mg/kg) and/or osimertinib (5 mg/kg) were administered orally once daily.
-
-
Efficacy Evaluation:
-
Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2.
-
Body weight was monitored as a measure of toxicity.
-
-
Statistical Analysis:
-
Tumor growth curves were compared between groups using a two-way ANOVA. P-values < 0.05 were considered statistically significant.
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Current State of Development and Future Directions
This compound and other TEAD inhibitors are currently in early-stage clinical development. Several Phase 1 clinical trials are underway to evaluate the safety, tolerability, and preliminary efficacy of TEAD inhibitors as monotherapy and in combination with other agents in patients with advanced solid tumors, including those with NF2 mutations.
The preclinical data presented in this guide strongly support the continued investigation of this compound in combination with targeted therapies like EGFR and KRAS inhibitors. Future research should focus on:
-
Identifying predictive biomarkers: Determining which patient populations are most likely to benefit from these combination therapies.
-
Exploring other combination partners: Investigating the synergistic potential of this compound with other classes of chemotherapy and immunotherapy.
-
Elucidating resistance mechanisms: Understanding how tumors may develop resistance to TEAD inhibitor combinations to inform the development of next-generation therapies.
This comparative guide provides a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. The compelling preclinical evidence for its synergistic activity warrants further investigation to translate these findings into effective clinical strategies for cancer patients.
References
Validating the On-Target Effects of (R)-VT104: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
(R)-VT104 is a potent, orally bioavailable, small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors, key downstream effectors of the Hippo signaling pathway. By preventing the auto-palmitoylation of TEAD proteins, this compound disrupts their interaction with the transcriptional co-activators YAP and TAZ, leading to the suppression of gene expression programs that drive cell proliferation and tumor growth. This guide provides a comparative overview of this compound's performance against genetic approaches for validating the on-target effects of TEAD inhibition, supported by experimental data and detailed protocols.
Pharmacological vs. Genetic Validation: A Head-to-Head Comparison
Validating that the biological effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug development. Genetic methods, such as siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout of the target protein, provide a powerful means to mimic the effect of a highly specific inhibitor. This section compares the outcomes of pharmacological inhibition of TEAD with this compound to genetic ablation of TEADs.
Table 1: In Vitro Anti-Proliferative Activity of TEAD Inhibition
| Method | Target(s) | Cell Line(s) | Endpoint | Result | Reference(s) |
| This compound (as VT104) | Pan-TEAD (TEAD1-4) | NCI-H226 (Mesothelioma, NF2-null) | Cell Proliferation (GI50) | 16 nM | [1] |
| This compound (as VT104) | Pan-TEAD (TEAD1-4) | NCI-H2052 (Mesothelioma, NF2/LATS2 mutant) | Cell Proliferation (GI50) | 33 nM | [1] |
| This compound (as VT104) | Pan-TEAD (TEAD1-4) | A panel of 26 mesothelioma cell lines | Cell Proliferation (GI50) | Potent activity in NF2-deficient lines (nM range) | [2] |
| siRNA Knockdown | TEAD1 & TEAD3 | Primary human keratinocytes | Cell Proliferation | Dramatic inhibition of cell proliferation | [3] |
| siRNA Knockdown | TEAD4 | Cal27, Fadu (Head and Neck Squamous Cell Carcinoma) | Cell Proliferation | Remarkable suppression of cell proliferation | [4] |
| CRISPR/Cas9 Knockout | YAP and/or TAZ | NCI-H226 (Mesothelioma, NF2-null) | Cell Proliferation | Additive effect on reducing cell growth |
Table 2: In Vivo Anti-Tumor Efficacy of TEAD Inhibition
| Method | Model | Treatment/Genetic Modification | Key Findings | Reference(s) |
| This compound (as VT104) | NCI-H226 Mesothelioma Xenograft (mouse) | 0.3-3 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | |
| This compound (as VT104) | NF2-null Schwannoma and Meningioma (mouse) | VT1 (VT104) administered by gavage for 21 days | Significant decrease in tumor cell proliferation (73%) | |
| Genetic Knockout | Nf2-deficient mouse model of schwannoma | Yap or Taz knockout | Significant reduction in tumor cell proliferation |
Confirming On-Target Activity: Genetic Approaches as a Gold Standard
A key advantage of using genetic tools is the ability to confirm that the phenotype observed with a small molecule inhibitor is a direct consequence of inhibiting its intended target.
One powerful approach is to assess the inhibitor's activity in cells where the target has been genetically removed. For instance, CRISPR/Cas9-mediated knockout of VGLL4, a TEAD-interacting protein, conferred resistance to certain TEAD inhibitors, demonstrating the on-target nature of these compounds. Similarly, the inactive enantiomer of a related compound, VT106, showed no effect on the viability of mesothelioma cells, further supporting the specific on-target activity of the active compound.
Another strategy involves comparing the global gene expression changes induced by the inhibitor with those caused by genetic knockdown or knockout of the target. Studies have shown a significant overlap in the transcriptomic profiles of cancer cells treated with TEAD inhibitors and those with YAP/TAZ knockdown, confirming that the inhibitors effectively phenocopy the genetic ablation of the pathway's downstream effectors.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental approaches for its validation, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Caption: Workflow for Comparing Pharmacological and Genetic Inhibition of TEAD.
Detailed Experimental Protocols
TEAD Palmitoylation Inhibition Assay
This assay biochemically confirms the ability of this compound to inhibit the auto-palmitoylation of TEAD proteins.
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Compound and Probe Incubation: Following transfection, cells are incubated overnight with the test compound (e.g., this compound) and a palmitic acid analog containing an alkyne group (alkyne palmitate).
-
Immunoprecipitation: TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.
-
Click Chemistry: The alkyne group on the incorporated palmitate analog is conjugated to a biotin-azide molecule via a copper-catalyzed "click" reaction.
-
Detection: The biotinylated (and therefore palmitoylated) TEAD protein is detected by Western blotting using streptavidin conjugated to a fluorescent probe. A reduction in the signal in the presence of this compound indicates inhibition of palmitoylation.
siRNA-Mediated Knockdown of TEADs and Cell Proliferation Assay
This protocol assesses the effect of genetically reducing TEAD expression on cell viability, which can then be compared to the effect of this compound.
-
siRNA Transfection: Cancer cells (e.g., primary human keratinocytes or head and neck cancer cell lines) are seeded in 96-well plates. After 24 hours, cells are transfected with siRNAs targeting specific TEADs (e.g., TEAD1 and TEAD3) or a non-targeting control siRNA using a suitable transfection reagent.
-
Confirmation of Knockdown: After 48 hours, knockdown efficiency is confirmed at the mRNA level by RT-qPCR and at the protein level by Western blotting.
-
Cell Proliferation Assay: Cell viability is measured at 24, 48, and 72 hours post-transfection using a colorimetric assay such as the MTT assay or a fluorescence-based assay like AlamarBlue.
-
Data Analysis: The proliferation rate of TEAD-knockdown cells is compared to that of control cells to determine the impact of TEAD depletion on cell growth.
CRISPR/Cas9-Mediated Knockout of TEADs and Cell Viability Assay
This method provides a permanent loss of TEAD function for comparison with pharmacological inhibition.
-
gRNA Design and Lentiviral Production: Guide RNAs (gRNAs) targeting exons of TEAD genes are designed and cloned into a lentiviral vector that also expresses Cas9. Lentivirus is produced in packaging cells (e.g., HEK293T).
-
Lentiviral Transduction: Target cancer cells are transduced with the lentivirus.
-
Selection and Clonal Isolation: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin). Single-cell clones are isolated to establish homozygous knockout cell lines.
-
Validation of Knockout: Gene knockout is confirmed by Sanger sequencing of the targeted genomic region and by the absence of protein expression on a Western blot.
-
Cell Viability Assay: The long-term viability and proliferation of the knockout cell lines are assessed using a clonogenic assay or a standard cell counting method and compared to wild-type cells.
Conclusion
The validation of this compound's on-target effects is strongly supported by complementary genetic approaches. Both pharmacological inhibition with this compound and genetic ablation of TEADs lead to a significant reduction in the proliferation of cancer cells that are dependent on the Hippo-YAP/TAZ-TEAD pathway. The convergence of data from these orthogonal methods provides a high degree of confidence that this compound exerts its anti-tumor activity through the specific inhibition of TEAD auto-palmitoylation. This comprehensive validation strategy is crucial for the continued development of this compound and other targeted therapies.
References
Comparative Analysis of (R)-VT104's Potency Across Different Cell Lines: A Guide for Researchers
(R)-VT104, the more potent enantiomer of the pan-TEAD inhibitor VT104, has emerged as a promising therapeutic agent for cancers driven by the Hippo signaling pathway. This guide provides a comparative analysis of its potency across various cancer cell lines, supported by experimental data and detailed protocols to aid researchers in their drug development efforts.
This compound, also referred to in some literature as VT107, exerts its anti-cancer effects by inhibiting the auto-palmitoylation of TEA Domain (TEAD) transcription factors.[1][2] This post-translational modification is crucial for the interaction between TEAD proteins and the transcriptional co-activators YAP and TAZ. By preventing this interaction, this compound effectively suppresses the transcription of genes that drive cell proliferation and survival, making it a key area of investigation for cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma.[1][2]
Potency of this compound in Cancer Cell Lines
The following table summarizes the in vitro potency of this compound (VT107) in various cancer cell lines, primarily focusing on mesothelioma, a cancer type where the Hippo pathway is frequently dysregulated. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
| Cell Line | Cancer Type | Potency (IC50/GI50) | Reference |
| NCI-H226 | Malignant Pleural Mesothelioma | 32 nM (IC50) | [3] |
| NCI-H2052 | Malignant Pleural Mesothelioma | 18 nM (IC50) |
Note: The available public data on the specific potency of this compound (VT107) across a wide range of cell lines is limited. The provided data is based on published studies in mesothelioma cell lines known to be sensitive to TEAD inhibition.
Experimental Protocols
The determination of this compound's potency is typically performed using cell viability assays. The following is a detailed protocol for the widely used CellTiter-Glo® Luminescent Cell Viability Assay.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Materials:
-
This compound (VT107) compound
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in an opaque-walled multiwell plate at a predetermined optimal density. The volume is typically 100 µL for a 96-well plate and 25 µL for a 384-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be selected to encompass the expected IC50 value (e.g., from 1 nM to 10 µM).
-
Add the diluted compound to the designated wells. Include vehicle control wells (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental process, the following diagrams are provided.
Caption: Workflow for determining the potency of this compound using a cell viability assay.
Caption: The Hippo signaling pathway and the inhibitory action of this compound on TEAD.
Caption: Logical flow for the comparative analysis of this compound's potency.
References
Independent Validation of (R)-VT104: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitor (R)-VT104 against other alternatives, supported by experimental data from published research. All quantitative data is summarized in structured tables, with detailed methodologies provided for key experiments. Signaling pathways and experimental workflows are visualized to facilitate understanding.
This compound is a potent and orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[1][3] This post-translational modification is essential for the interaction between TEAD and its co-activators, YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway.[1] By disrupting the YAP/TAZ-TEAD interaction, this compound effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes, demonstrating significant anti-tumor activity in preclinical models, particularly in cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of this compound in comparison to other TEAD inhibitors based on published findings.
Table 1: In Vitro Anti-Proliferative Activity of TEAD Inhibitors
| Compound | Cell Line | NF2 Status | GI50 (nM) | Reference |
| This compound (VT104) | NCI-H226 | Deficient | 16 | |
| NCI-H2373 | Mutant | 26 | ||
| NCI-H2052 | Mutant | 33 | ||
| ACC-MESO-1 | Unknown | 20 | ||
| ZL34 | Unknown | 46 | ||
| VT103 | NCI-H226 | Deficient | >3000 | Tang et al., 2021 |
| NCI-H2373 | Mutant | 114 | Tang et al., 2021 | |
| VT107 | NCI-H226 | Deficient | 2.5 | Tang et al., 2021 |
| NCI-H2373 | Mutant | 8.2 | Tang et al., 2021 |
Table 2: In Vivo Anti-Tumor Efficacy of TEAD Inhibitors in Mesothelioma Xenograft Models
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound (VT104) | NCI-H226 CDX | 1 mg/kg, p.o., daily | 87.12% | |
| NCI-H226 CDX | 3 mg/kg, p.o., daily | 102.49% (regression) | ||
| NCI-H226 CDX | 10 mg/kg, p.o., daily | 103.67% (regression) | ||
| VT103 | NCI-H226 CDX | 10 mg/kg, p.o., daily | 98.7% | Tang et al., 2021 |
| NCI-H2373-Tu-P2 CDX | 10 mg/kg, p.o., daily | 96.2% | Tang et al., 2021 |
Table 3: Pharmacokinetic Properties of TEAD Inhibitors in Mice
| Compound | Dose | Bioavailability (F) | Half-life (T1/2) | Reference |
| This compound (VT104) | 10 mg/kg, p.o. | 78% | 24.2 hours | |
| VT103 | 7 mg/kg, p.o. | 75% | 12.8 hours | Tang et al., 2021 |
| VT107 | 10 mg/kg, p.o. | 85% | 20.5 hours | Tang et al., 2021 |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the Hippo signaling pathway and the mechanism by which this compound inhibits TEAD function. In a dysregulated Hippo pathway, YAP/TAZ translocates to the nucleus and binds to TEAD, promoting the transcription of genes that drive cell proliferation. This compound blocks the essential auto-palmitoylation of TEAD, preventing its association with YAP/TAZ and thereby inhibiting downstream signaling.
Caption: Mechanism of this compound in the Hippo signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell-Based TEAD Palmitoylation Assay
This assay is designed to measure the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.
Caption: Workflow for the cell-based TEAD palmitoylation assay.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.
-
Compound Treatment: Transfected cells are treated with this compound or a vehicle control (DMSO) and 100 µM of alkyne palmitate for 20 hours.
-
Immunoprecipitation: Cells are lysed, and the Myc-TEAD protein is immunoprecipitated using an anti-Myc antibody.
-
Click Chemistry: The immunoprecipitated TEAD is subjected to a click chemistry reaction with biotin-azide, which covalently links biotin to the alkyne palmitate-modified TEAD.
-
Detection: Palmitoylated TEAD is detected by streptavidin immunoblotting, and total TEAD levels are assessed using an anti-TEAD antibody for normalization.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of human mesothelioma.
Caption: Workflow for the in vivo tumor xenograft efficacy study.
Methodology:
-
Cell Implantation: NCI-H226 human mesothelioma cells are implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Establishment: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated daily via oral gavage with this compound formulated in a vehicle solution (e.g., 5% DMSO + 10% Solutol + 85% D5W) at specified doses. A control group receives the vehicle alone.
-
Monitoring: Tumor volume and animal body weight are measured twice weekly to assess efficacy and toxicity.
Cell Proliferation Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., a 10-point, threefold serial dilution starting from 3 µM) for a specified period (e.g., 72 hours).
-
Viability Measurement: Cell viability is measured using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Dose-response curves are generated, and the GI50 values are calculated.
References
Safety Operating Guide
Personal protective equipment for handling (R)-VT104
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-VT104, a potent, orally active YAP/TAZ inhibitor. As the long-term hazards of this compound are not fully established, all handling must be performed with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of the powdered compound. |
Handling Procedures
Adherence to these procedural steps is critical to ensure personal safety and prevent contamination.
2.1. Preparation and Weighing (Powdered Form):
-
Work Area: All handling of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above. Double gloving is highly recommended.
-
Weighing: Use a dedicated and calibrated analytical balance inside the fume hood. Employ a spatula for transferring the powder. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the balance and surrounding surfaces with a solvent-dampened wipe (e.g., 70% ethanol) to remove any residual powder. Dispose of wipes as hazardous waste.
2.2. Solution Preparation:
-
Solvent Selection: this compound is soluble in DMSO.
-
Dissolving: Add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and vortex until the compound is fully dissolved.
-
Storage of Stock Solutions: Store stock solutions at -20°C for short-term storage or -80°C for long-term storage in clearly labeled, sealed containers.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, wipes) must be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood. |
| Liquid Waste | Unused solutions of this compound and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. |
| Empty Vials | Empty vials that contained this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of in a glass waste container. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety procedures for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
